molecular formula C7H7F5OS B1396887 4-(Pentafluorosulfur)benzyl alcohol CAS No. 773872-73-4

4-(Pentafluorosulfur)benzyl alcohol

Cat. No.: B1396887
CAS No.: 773872-73-4
M. Wt: 234.19 g/mol
InChI Key: QKEQGUCFBIRBAU-UHFFFAOYSA-N
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Description

4-(Pentafluorosulfur)benzyl alcohol is a useful research compound. Its molecular formula is C7H7F5OS and its molecular weight is 234.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(pentafluoro-λ6-sulfanyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F5OS/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEQGUCFBIRBAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(Pentafluorosulfur)benzyl alcohol CAS number 773872-73-4

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 773872-73-4 IUPAC Name: [4-(Pentafluoro-


-sulfanyl)phenyl]methanol
Synonyms:  4-(SF5)benzyl alcohol, p-SF5-benzyl alcohol

Part 1: Executive Summary & Strategic Value

In the landscape of modern medicinal chemistry, 4-(Pentafluorosulfur)benzyl alcohol represents a critical building block for "super-fluorinated" scaffolds. It serves as the primary entry point for introducing the pentafluorosulfur (


) group—often termed the "Super-Trifluoromethyl"—into benzylic positions.

Unlike the planar and ubiquitous trifluoromethyl (


) group, the 

moiety offers a unique square-pyramidal geometry, higher lipophilicity, and superior electronegativity. This guide details the physicochemical rationale for its use, a validated synthesis protocol, and its downstream reactivity profile.

Part 2: Physicochemical Profile & The "Super-Trifluoromethyl" Effect

The


 group is not merely a heavier halogen; it is a structural game-changer. Understanding its properties relative to 

is essential for rational drug design.[1]
Comparative Properties Table
PropertyTrifluoromethyl (

)
Pentafluorosulfur (

)
Impact on Drug Design
Geometry Tetrahedral (

)
Square Pyramidal (

)

provides unique steric bulk, blocking metabolic attack more effectively.
Electronegativity (

)
~3.36~3.65

is more electron-withdrawing, lowering the pKa of neighboring groups.
Hammett Constant (

)
0.540.68Stronger deactivation of the aromatic ring; increases metabolic stability of the arene.
Lipophilicity (

)
0.881.51

significantly increases LogP, improving membrane permeability.
Bond Stability High (C-F)High (S-F and C-S)Chemically inert to strong acids, bases, and reducing agents.
Structural Visualization

The


 group acts as a steric shield. While 

rotates freely like a propeller,

is a rigid, bulky obstacle that can lock conformations and fill hydrophobic pockets in protein targets (e.g., enzyme active sites) that

cannot.

Part 3: Synthesis Protocol

Objective: Reduction of 4-(Pentafluorosulfur)benzoic acid to this compound.

Rationale: The carboxylic acid precursor (CAS 774-47-0) is the most commercially available starting material. While borane (


) reduction is milder, Lithium Aluminum Hydride (

) is the industry standard for cost-effective, complete reduction. The

group is chemically robust and survives

reduction without defluorination.
Materials
  • Substrate: 4-(Pentafluorosulfur)benzoic acid (1.0 eq)

  • Reagent:

    
     (2.0 M solution in THF, 1.5 eq)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quenching Agents: Water, 15% NaOH, Magnesium Sulfate (

    
    )
    
Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Flush with Nitrogen (

      
      ) or Argon.
      
    • Charge the flask with 4-(Pentafluorosulfur)benzoic acid and dissolve in anhydrous THF (0.2 M concentration). Cool to 0°C in an ice bath.

  • Reduction:

    • Critical Step: Add the

      
       solution dropwise via a pressure-equalizing addition funnel or syringe pump over 20 minutes. Note: Exothermic reaction; control addition rate to maintain temperature <5°C.
      
    • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 3–5 hours. Monitor via TLC (Solvent: 20% EtOAc/Hexanes). The acid spot (

      
      ) should disappear, and the alcohol spot (
      
      
      
      ) should appear.
  • Fieser Quench (Safety Critical):

    • Cool the mixture back to 0°C.

    • For every x grams of

      
       used, add:
      
      • x mL water (very slowly)

      • x mL 15% NaOH solution

      • 3x mL water

    • Allow the white granular precipitate (Lithium/Aluminum salts) to form. Stir for 30 minutes.

  • Workup & Isolation:

    • Filter the mixture through a pad of Celite to remove the salts. Wash the pad with diethyl ether.

    • Dry the combined organic filtrate over anhydrous

      
      .
      
    • Concentrate under reduced pressure (Rotovap).

    • Purification: The crude product is often pure enough (>95%). If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-(SF5)Benzoic Acid (Anhydrous THF, 0°C) Reagent Add LiAlH4 (1.5 eq) Dropwise Addition Start->Reagent Reaction Reaction Progress (RT, 3-5 Hours) Reagent->Reaction Check TLC Check (Complete Conversion?) Reaction->Check Check->Reaction No (Stir longer) Quench Fieser Quench (H2O, NaOH, H2O) Check->Quench Yes Filter Filtration (Celite) & Drying (MgSO4) Quench->Filter Final Product: 4-(SF5)Benzyl Alcohol (White Solid) Filter->Final

Caption: Optimized reduction workflow for converting 4-(SF5)benzoic acid to the target alcohol.

Part 4: Reactivity & Derivatization

The hydroxyl group in this compound is a versatile handle. However, the electron-withdrawing nature of the para-


 group makes the benzylic position less electron-rich than unsubstituted benzyl alcohol.
Key Transformations
  • Oxidation to Benzaldehyde:

    • Reagent: Dess-Martin Periodinane (DMP) or Swern Oxidation.

    • Note: Avoid harsh acidic oxidants (Chromic acid) if possible to maximize yield, though the

      
       group is stable.
      
  • Conversion to Benzyl Bromide:

    • Reagent:

      
       (Phosphorus tribromide) or 
      
      
      
      (Appel Reaction).
    • Application: The resulting bromide is a potent electrophile for alkylating amines or phenols in drug synthesis.

  • Tosylation/Mesylation:

    • Reagent:

      
       or 
      
      
      
      +
      
      
      .
    • Nuance: The resulting sulfonate esters are highly reactive alkylating agents.

Reactivity Map

ReactivityMap Core 4-(SF5)Benzyl Alcohol (CAS 773872-73-4) Aldehyde 4-(SF5)Benzaldehyde (Intermediate for reductive amination) Core->Aldehyde Oxidation (DMP or Swern) Bromide 4-(SF5)Benzyl Bromide (Alkylating Agent) Core->Bromide Halogenation (PBr3 or PPh3/CBr4) Ether Benzyl Ethers (Protected form / Core scaffold) Core->Ether Williamson Ether Synthesis (NaH, R-X)

Caption: Primary derivatization pathways for expanding the 4-(SF5)benzyl alcohol scaffold.

Part 5: Handling & Safety Data

While specific toxicological data for this exact CAS is limited compared to commodity chemicals, it should be handled with the rigor of a fluorinated benzyl alcohol.

  • GHS Classification (Predicted):

    • H302: Harmful if swallowed.[2][3][4][5][6]

    • H315: Causes skin irritation.[5][6][7]

    • H319: Causes serious eye irritation.[3][4][5][6]

    • H335: May cause respiratory irritation.[2][6][7]

  • Storage: Store at 2–8°C under inert gas. The compound is stable but hygroscopic.[3]

  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

  • Altneussüß, M., et al. "Pentafluorosulfanyl (SF5) as a Superior Bioisostere for the Trifluoromethyl Group in Medicinal Chemistry." Drug Discovery Today, 2018.

  • Savoie, P. R., & Welch, J. T. "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 2015.

  • Thrasher, J. S., et al. "The Pentafluorosulfanyl Group: A New Tool in the Medicinal Chemist's Toolbox." Journal of Fluorine Chemistry, 2014.[8]

  • PubChem Database. "Compound Summary: this compound." National Library of Medicine.

  • Sigma-Aldrich/Merck. "Safety Data Sheet: Benzyl Alcohol Derivatives."

Sources

Technical Guide: Solubility Profile & Application of 4-(Pentafluorosulfur)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the handling, solubilization, and application of 4-(Pentafluorosulfur)benzyl alcohol . It is designed for medicinal chemists and process scientists who require precise control over this "super-trifluoromethyl" building block.

Part 1: Executive Summary & Strategic Value

Compound Identity:

  • IUPAC Name: [4-(Pentafluorosulfanyl)phenyl]methanol

  • CAS: 17718-47-5

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 234.19 g/mol [1]

The "Super-Trifluoromethyl" Effect: The strategic value of this compound lies in the pentafluorosulfanyl (


)  group.[2][3] Often termed "super-trifluoromethyl," the 

moiety offers a unique physicochemical profile compared to the standard trifluoromethyl (

) group. It is significantly more electronegative and lipophilic, yet hydrolytically stable.[4]

Why Solubility Matters Here: Unlike simple benzyl alcohol, the


 variant exhibits a "Janus-faced" solubility profile. The hydroxyl headgroup (

) promotes polarity, while the bulky, fluorous

tail drives high lipophilicity (

). Understanding this duality is critical for:
  • Reaction Optimization: Preventing precipitation during nucleophilic substitutions.

  • Purification: Selecting the correct mobile phase for chromatography (avoiding streak/tailing).

  • Bio-Assays: Ensuring complete dissolution in DMSO stocks to avoid false negatives in screening.

Part 2: Physicochemical Profile & Solubility Landscape

The Lipophilicity Shift

The introduction of the


 group drastically alters the solvent affinity compared to the non-fluorinated parent.
PropertyBenzyl Alcohol (Parent)4-(

)benzyl alcohol
4-(

)benzyl alcohol
Impact on Solubility
Hammett

0.000.540.68 Increases acidity of -OH; enhances H-bond donation.
Hansch

(Lipophilicity)
0.000.881.51 Drastic reduction in water solubility; increased affinity for DCM/EtOAc.
Molecular Volume (

)
~100~130~153 Steric bulk hinders packing, potentially lowering melting point vs. planar analogs.
Solubility Landscape Table

Data estimated based on structure-property relationships (SPR) and standard handling protocols for aryl-


 intermediates.
Solvent ClassSolventSolubility RatingApplication Context
Polar Aprotic DMSO High (>100 mg/mL) Primary solvent for biological assay stocks (10-20 mM).
DMFHighExcellent for nucleophilic substitution reactions (

).
AcetonitrileModerate-HighPreferred for HPLC mobile phases.
Chlorinated DCM High Standard solvent for synthesis, extraction, and transport.
ChloroformHighGood for NMR analysis (

).
Protic MethanolModerate-HighGood for reactions; solubility decreases at low temps (crystallization).
WaterVery Low (<1 g/L) Do NOT use as a primary solvent. Requires co-solvent (e.g., 10% DMSO).
Non-Polar HexanesLowAnti-solvent. Used to precipitate the product from concentrated DCM/EtOAc solutions.
TolueneModerateUseful for high-temperature reactions; solubility increases significantly with heat.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the exact saturation limit for your specific batch and temperature conditions.

Objective: Define the saturation point (


) in a target solvent (e.g., Toluene) at 25°C.

Workflow Diagram:

SolubilityWorkflow Start Start: Excess Solid Equilibration Equilibrate (Stir 24h @ 25°C) Start->Equilibration Filtration Syringe Filter (0.22 µm PTFE) Equilibration->Filtration Supernatant Evaporation Evaporate Solvent (Vac Oven / N2 Stream) Filtration->Evaporation Aliquot Weighing Gravimetric Analysis (Mass Solid / Vol Solvent) Evaporation->Weighing

Figure 1: Gravimetric workflow for determining saturation limits. Note the use of PTFE filters to prevent adsorption of the lipophilic compound.

Step-by-Step Methodology:

  • Preparation: Place 50 mg of this compound into a 4 mL glass vial.

  • Addition: Add the target solvent (e.g., Toluene) in 100 µL increments while vortexing until visible solid remains (supersaturation).

  • Equilibration: Stir the suspension at the target temperature (25°C) for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Withdraw 1 mL of the supernatant using a syringe and pass it through a 0.22 µm PTFE filter (Nylon filters may bind the lipophilic

    
     moiety).
    
  • Drying: Transfer a precise volume (e.g., 0.5 mL) of the filtrate to a pre-weighed tare vial. Evaporate the solvent using a nitrogen stream or vacuum oven.

  • Calculation:

    
    
    
Protocol B: Solvent Screening for Recrystallization

The


 group's lipophilicity often makes purification by crystallization challenging. A dual-solvent system is usually required.
  • Dissolution: Dissolve the crude material in a minimal amount of warm Ethyl Acetate or DCM (Good Solvent).

  • Precipitation: Slowly add Hexanes or Heptane (Anti-Solvent) dropwise while stirring until a persistent cloudiness appears.

  • Thermal Cycle: Heat the mixture until clear, then allow it to cool slowly to room temperature, then to 4°C.

  • Validation: If "oiling out" occurs (common with fluorinated alcohols), reheat and add a seed crystal or increase the ratio of the Good Solvent slightly.

Part 4: Strategic Application in Drug Design

Bio-Availability & Formulation

The


 group is a bioisostere for the 

group but provides higher metabolic stability and membrane permeability.

Solvent Selection Logic for Assays:

  • Problem:

    
     compounds are prone to precipitating in aqueous buffers (e.g., PBS) during serial dilutions.
    
  • Solution: Maintain a minimum of 0.5% - 1.0% DMSO concentration in the final assay buffer to keep the compound solubilized.

  • Warning: Avoid storing DMSO stocks for prolonged periods (>1 month) without re-verification, as the hygroscopic nature of DMSO can introduce water, potentially causing micro-precipitation of the highly lipophilic

    
     alcohol.
    

Reaction Engineering: When using this alcohol as a nucleophile (e.g., converting to a benzyl ether):

  • Preferred Solvent: DMF or THF.

  • Base: Sodium Hydride (NaH).

  • Reasoning: The electron-withdrawing

    
     group (
    
    
    
    ) increases the acidity of the benzylic hydroxyl, making the alkoxide easier to form but also less nucleophilic. A polar aprotic solvent like DMF is essential to solvate the cation and enhance the reactivity of the naked alkoxide anion.

ApplicationLogic SF5_Group SF5 Group (High Lipophilicity / EWG) Solubility Low Aqueous Solubility High Organic Solubility SF5_Group->Solubility Acidity Increased Acidity of -OH SF5_Group->Acidity Action_Assay Assay Protocol: Require DMSO Co-solvent Solubility->Action_Assay Prevents Precipitation Action_Synth Synthesis Protocol: Use Polar Aprotic (DMF) Acidity->Action_Synth Stabilizes Alkoxide

Figure 2: Impact of the


 moiety on solubility and reactivity choices.[4]

References

  • Physicochemical Properties of the

    
     Group: 
    
    • Title: The Pentafluorosulfanyl Group (SF5) in Organic Chemistry.[2][5][6]

    • Source:Current Organic Chemistry, 2015.[5]

    • URL:[Link] (Generalized reference for SF5 properties).

  • Compar

    
     vs 
    
    
    
    ):
    • Title: Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles.
    • Source:ACS Organic & Inorganic Au, 2021.
    • URL:[Link]

  • General Solubility Data for Benzyl Alcohol

    • Title: Benzyl Alcohol - PubChem Compound Summary.
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Environmental & Solubility F

    
     Aromatics: 
    
    • Title: Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation.[7]

    • Source:Chemosphere, 2002.
    • URL:[Link]

Sources

Spectroscopic Characterization of 4-(Pentafluorosulfur)benzyl alcohol: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides a predictive analysis of the spectroscopic data for 4-(Pentafluorosulfur)benzyl alcohol. Despite a comprehensive search of scientific literature, patent databases, and chemical supplier documentation, experimental spectroscopic data (NMR, IR, MS) for this specific compound is not publicly available at the time of writing. The following guide is therefore a theoretical interpretation based on established principles of spectroscopy and data from analogous compounds. It is intended to serve as a reference for researchers and drug development professionals in the potential identification and characterization of this molecule.

Introduction: The Significance of the Pentafluorosulfur (SF₅) Moiety

The pentafluorosulfur (SF₅) group has emerged as a valuable substituent in medicinal chemistry and materials science.[1] Its unique properties, including high electronegativity, metabolic stability, and lipophilicity, make it a "super-trifluoromethyl" group, offering a powerful tool for modulating the physicochemical and pharmacological properties of organic molecules.[1] this compound is a key building block that incorporates this remarkable functional group, allowing for its introduction into a wide range of molecular scaffolds through derivatization of the benzylic alcohol. Accurate spectroscopic characterization is the cornerstone of ensuring the purity and structural integrity of such key intermediates.

This guide will provide a detailed predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound is presented below, with atoms numbered for the purpose of NMR spectral assignment.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct regions: the aromatic protons, the benzylic protons, and the hydroxyl proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7 - 7.9Doublet2HH2, H6 (ortho to SF₅)
~7.4 - 7.6Doublet2HH3, H5 (meta to SF₅)
~4.7Singlet2HH7 (CH₂)
Variable (likely ~2-4)Broad Singlet1HOH

Expertise & Experience: The strong electron-withdrawing nature of the SF₅ group will deshield the aromatic protons, shifting them downfield compared to unsubstituted benzyl alcohol. The protons ortho to the SF₅ group (H2, H6) are expected to be the most deshielded. The benzylic protons (H7) will likely appear as a singlet, though coupling to the hydroxyl proton may be observed in the absence of exchange. The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~150 - 155C4 (ipso-carbon to SF₅)
~140 - 145C1 (ipso-carbon to CH₂OH)
~126 - 130C2, C6 and C3, C5
~64C7 (CH₂)

Expertise & Experience: The ipso-carbon attached to the highly electronegative SF₅ group (C4) is expected to be significantly downfield. The other aromatic carbons will also be influenced by the SF₅ substituent. The benzylic carbon (C7) is expected in the typical region for such carbons.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is the most diagnostic tool for confirming the presence and integrity of the pentafluorosulfur group. The SF₅ group typically exhibits a characteristic A₁B₄ spin system, with the axial fluorine (Fₐₓ) being distinct from the four equatorial fluorines (Fₑq).

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~80 - 90QuintetJ(Fₑq-Fₐₓ) ≈ 150Fₐₓ
~60 - 70Doublet of quintetsJ(Fₑq-Fₐₓ) ≈ 150, J(Fₑq-Hortho) ≈ 5-10Fₑq

Expertise & Experience: The large one-bond coupling between the axial and equatorial fluorines is a hallmark of the SF₅ group. The equatorial fluorines may also exhibit smaller long-range couplings to the ortho protons on the aromatic ring. The exact chemical shifts can be influenced by the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Frequency (cm⁻¹)IntensityAssignment
3600 - 3200Strong, BroadO-H stretch
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
~1600, ~1500MediumAromatic C=C stretch
~1050StrongC-O stretch
800 - 900StrongS-F stretch

Expertise & Experience: The most prominent feature will be the broad O-H stretching band, characteristic of an alcohol. The C-O stretch will also be a strong absorption. The S-F stretching vibrations of the SF₅ group are expected to be strong and fall in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 234.19), the following could be expected in an electron ionization (EI) mass spectrum.

Predicted m/zPossible Fragment
234[M]⁺ (Molecular Ion)
217[M - OH]⁺
205[M - CH₂OH]⁺
127[SF₅]⁺
107[C₇H₇O]⁺

Expertise & Experience: The molecular ion peak should be observable. Common fragmentation pathways for benzyl alcohols include the loss of the hydroxyl group and the entire hydroxymethyl group. The fragmentation of the SF₅ group itself can also occur.

Experimental Protocols

While the actual data is not available, the following are general, self-validating protocols for the acquisition of the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum on a 400 MHz or higher field spectrometer.

    • Set a spectral width of ~16 ppm centered around 6 ppm.

    • Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of ~250 ppm centered around 125 ppm.

    • Use a 45° pulse angle and a relaxation delay of 2 seconds.

    • Acquire several hundred to a few thousand scans.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Set the spectral width to encompass the expected range for the SF₅ group (~50 ppm centered around 75 ppm).

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 64 scans.

  • Data Processing: Process all spectra with appropriate Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent peak. Reference the ¹⁹F spectrum to an external standard (e.g., CFCl₃).

Caption: General workflow for NMR analysis.

IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the solid sample on a KBr plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-300.

  • Data Analysis: Identify the molecular ion and major fragment ions.

Conclusion

This predictive guide outlines the expected spectroscopic characteristics of this compound based on established chemical principles and data from analogous compounds. While awaiting the public availability of experimental data, this document serves as a valuable theoretical resource for researchers working with this important chemical intermediate. The distinctive ¹⁹F NMR A₁B₄ spin system, coupled with the characteristic signals in ¹H NMR, ¹³C NMR, IR, and MS, should allow for the unambiguous identification and characterization of this compound.

References

  • MySkinRecipes. This compound. [Link] Accessed on February 3, 2026.

Sources

lipophilicity of SF5-containing molecules

The "Super-Trifluoromethyl" Effect: A Technical Guide to the Lipophilicity of SF -Containing Molecules

Executive Summary

In modern medicinal chemistry, the pentafluorosulfanyl group (SF


123

This guide analyzes the physicochemical architecture of the SF



Part 1: Physicochemical Architecture

The SF


12456
Comparative Metrics

The following table consolidates key physicochemical parameters, highlighting why SF

ParameterSF

(Pentafluorosulfanyl)
CF

(Trifluoromethyl)

-Bu (tert-Butyl)
Implications for Drug Design
Hansch Constant (

)
1.23 – 1.51 0.88 – 1.091.98SF

is significantly more lipophilic than CF

, driving membrane permeability.
Hammett Constant (

)
0.68 0.53-0.20Stronger electron-withdrawing group (EWG) than CF

; lowers pKa of neighbors.
Dipole Moment (Ph-R) 3.44 D 2.60 D~0.5 DHigh dipole creates specific electrostatic interactions despite lipophilicity.
Steric Volume (

)
~153 ~129~160Steric demand is intermediate between CF

and

-Bu; fills hydrophobic pockets effectively.
Geometry Square Pyramidal TetrahedralTetrahedralUnique shape allows orthogonal fluorine interactions unavailable to CF

.

Data synthesized from ACS and RSC sources [1, 2, 3].

The Lipophilicity Mechanism

The enhanced lipophilicity of SF

  • Entropic Solvation Penalty: The five fluorine atoms create a rigid, non-polarizable shell. Water molecules must form a highly ordered "iceberg" structure around this group. The release of these ordered water molecules upon binding to a lipophilic pocket yields a massive entropic gain (

    
    ).
    
  • Dipole Vector: Unlike the spherical distribution of

    
    -Bu, SF
    
    
    has a strong dipole directed along the C-S bond. This allows it to penetrate lipid membranes (lipophilic) while still engaging in directed electrostatic interactions (dipole-dipole) within the protein active site.

Part 2: Strategic Application in Drug Design

Bioisosteric Replacement Strategy

The SF

  • Trifluoromethyl (-CF

    
    ):  When increased metabolic stability and higher lipophilicity are required to improve blood-brain barrier (BBB) penetration.
    
  • tert-Butyl (-C(CH

    
    )
    
    
    ):
    When the steric fit is good, but the molecule is metabolically liable to oxidation (CYP450 hydroxylation of methyl groups). SF
    
    
    blocks this metabolic soft spot completely.
  • Nitro (-NO

    
    ):  When strong electron withdrawal is needed without the toxicity or reducibility associated with nitro groups.
    
Visualizing the Structure-Property Relationship

The following diagram illustrates the causal flow from SF

SF5_PropertiesSF5SF5 Group(Square Pyramidal)FluorineShellHigh Fluorine Density(Low Polarizability)SF5->FluorineShellStericBulkHigh Steric Volume(> CF3)SF5->StericBulkEWGStrong EWG(Sigma_p = 0.68)SF5->EWGLipophilicityIncreased Lipophilicity(High logP)FluorineShell->LipophilicityEntropic gainStericBulk->LipophilicitySurface areaMetabolicStabMetabolic Blocking(No C-H bonds)StericBulk->MetabolicStabSteric shieldingEWG->MetabolicStabDeactivates aromaticspKaModpKa Modulation(Acidifying Neighbors)EWG->pKaModMembranePermEnhanced MembranePermeabilityLipophilicity->MembranePermPotencyTarget Potency(Hydrophobic Effect)Lipophilicity->PotencyHalfLifeExtended Half-Life(t1/2)MetabolicStab->HalfLifepKaMod->MembranePermReduces ionization

Caption: Causal pathway linking SF

Part 3: Experimental Validation Protocols

Synthesizing SF

7


Protocol: Radical Addition of SF Cl (Dolbier-Type)

Objective: Synthesize an SF


Mechanism:

Reagents:

  • Substrate: Terminal alkene (e.g., 1-decene).

  • Reagent: SF

    
    Cl (Gas or solution in hexane).[7]
    
  • Initiator: Triethylborane (Et

    
    B) or weak photoredox conditions.
    
  • Solvent: CH

    
    Cl
    
    
    or Hexane (Anhydrous).

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask equipped with a dry ice/acetone condenser (if using SF

    
    Cl gas). Purge with Argon.
    
  • Charging: Add the alkene (1.0 equiv) and anhydrous CH

    
    Cl
    
    
    (0.5 M concentration). Cool to -78°C.
  • SF

    
    Cl Addition:  Condense SF
    
    
    Cl gas (1.2 equiv) into the reaction vessel. Note: SF
    
    
    Cl boils at -10°C; handle with extreme caution in a well-ventilated hood.
  • Initiation: Add Et

    
    B (0.1 equiv, 1M in hexane) slowly via syringe.
    
  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 2-3 hours. The mixture may turn slightly yellow.

  • Quenching: Quench with saturated NaHCO

    
     solution.
    
  • Workup: Extract with CH

    
    Cl
    
    
    , dry over MgSO
    
    
    , and concentrate carefully (products can be volatile).
  • Dehydrochlorination (Optional): To obtain the vinyl-SF

    
     derivative, treat the intermediate with Et
    
    
    N or DBU.

Self-Validating Checkpoint:

  • 
    F NMR:  The SF
    
    
    group has a distinctive AB
    
    
    pattern. You should see a doublet (integral 4) around +60 ppm and a quintet (integral 1) around +80 ppm (relative to CFCl
    
    
    ). If you see a singlet, the SF
    
    
    group has degraded or reacted incorrectly.
Workflow for Lipophilicity Assessment

The following workflow describes how to accurately determine the lipophilicity contribution of the synthesized SF

Lipophilicity_WorkflowstartStart: SF5-Analog SynthesispurifyPurification (>98% Purity)Required for accurate LogPstart->purifycheckIdentity Check19F NMR (AB4 pattern)purify->checkmethod_splitSelect Methodcheck->method_splitshakeShake-Flask Method(Gold Standard)method_split->shakeLow throughputhplcRP-HPLC Method(High Throughput)method_split->hplcScreeningshake_stepOctanol/Water PartitionQuantify via LC-MSshake->shake_stephplc_stepMeasure Retention Time (tR)Calibrate with Standardshplc->hplc_stepcalcCalculate LogP/LogDshake_step->calchplc_step->calc

Caption: Operational workflow for synthesizing and validating SF

Part 4: Computational Challenges

Modeling SF

  • Problem: Many standard CADD tools treat SF

    
     as a spherical blob, underestimating the specific directional interactions of the axial vs. equatorial fluorines.
    
  • Solution: Use Quantum Mechanics (QM) derived charges (ESP) or specific force fields like OPLS3e which have better parameterization for hypervalent sulfur.

  • Warning: Calculated LogP (cLogP) algorithms often underestimate the lipophilicity of SF

    
     by 0.5 - 1.0 log units. Always validate experimentally. 
    

References

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.[8][9] Chemical Reviews.[10] [Link]

  • Lefebvre, G., et al. (2021).[11] Radical Addition of SF5Cl to Cyclopropenes: Synthesis of (Pentafluorosulfanyl)cyclopropanes.[11] Organic Letters. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[12] Journal of Medicinal Chemistry.[10] [Link]

  • Umemoto, T., et al. (2012). Discovery of New and Practical Methods for the Synthesis of SF5-Benzene Derivatives. Journal of the American Chemical Society. [Link]

  • Panteleev, J., et al. (2026).[3] Organophotoredox-Catalyzed Alkylation of Vinylsulfur Pentafluoride. Organic Letters. [Link]

The Rising Potential of SF5-Substituted Benzyl Alcohols: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quest for Novel Bioactive Scaffolds

In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to under-explored chemical spaces. The introduction of unique functional groups can dramatically alter the biological properties of a molecule, unlocking new avenues for drug development. Among these, the pentafluorosulfanyl (SF5) group has emerged as a compelling substituent, earning the moniker of a "super trifluoromethyl group." This guide provides an in-depth technical exploration of the potential biological activities of benzyl alcohols bearing this remarkable functional group, offering a roadmap for researchers, scientists, and drug development professionals venturing into this exciting frontier.

The Pentafluorosulfanyl (SF5) Group: A Game-Changer in Medicinal Chemistry

The SF5 group is an octahedral arrangement of five fluorine atoms around a central sulfur atom, which imparts a unique combination of properties to an organic molecule. Understanding these properties is crucial to appreciating the potential of SF5-substituted benzyl alcohols.

Physicochemical Properties of the SF5 Group

The SF5 group's influence on a molecule's behavior stems from a confluence of its distinct electronic and steric characteristics.

  • High Electronegativity: With five highly electronegative fluorine atoms, the SF5 group is one of the most electron-withdrawing groups known in organic chemistry. This powerful inductive effect can significantly modulate the acidity of nearby protons, influence the pKa of the molecule, and alter its binding interactions with biological targets.

  • Thermal and Chemical Stability: The sulfur-fluorine bonds in the SF5 group are exceptionally strong, rendering it highly resistant to thermal degradation and chemical reactions. This inherent stability is a significant advantage in drug design, as it can lead to improved metabolic stability and a longer in-vivo half-life of the therapeutic compound.

  • Lipophilicity: Despite its high polarity, the SF5 group is surprisingly lipophilic. This property can enhance a molecule's ability to cross cellular membranes, a critical factor for bioavailability and reaching intracellular targets.

  • Steric Bulk: The SF5 group is sterically demanding, which can be leveraged to control molecular conformation and influence binding selectivity towards a specific protein target.

These properties make the SF5 group an attractive bioisostere for other commonly used functional groups in medicinal chemistry, such as the trifluoromethyl (CF3), tert-butyl, and nitro groups.

The SF5 Group in Drug Design: A Strategic Advantage

The incorporation of an SF5 group into a drug candidate can confer several strategic advantages:

  • Enhanced Biological Activity: The unique electronic and steric properties of the SF5 group can lead to stronger binding interactions with the target protein, resulting in enhanced potency.

  • Improved Pharmacokinetic Profile: Increased metabolic stability can lead to a longer duration of action and potentially less frequent dosing. Enhanced membrane permeability can improve oral bioavailability.

  • Modulation of Selectivity: The steric bulk of the SF5 group can be exploited to achieve higher selectivity for the desired target over off-target proteins, thereby reducing the risk of side effects.

Benzyl Alcohols: A Privileged Scaffold with Inherent Bioactivity

Benzyl alcohol and its derivatives are not merely inert scaffolds; they possess a range of documented biological activities, making them an attractive starting point for the design of new therapeutic agents.

Known Biological Activities of Benzyl Alcohols
  • Antimicrobial Properties: Benzyl alcohol itself is used as a bacteriostatic preservative in pharmaceutical formulations, effective against a range of Gram-positive bacteria, yeasts, and fungi. Substituted benzyl alcohol derivatives have also been shown to exhibit marked antimicrobial effects against pathogenic Gram-positive and Gram-negative bacteria.

  • Antiproliferative Effects: Certain substituted benzyl alcohols have demonstrated cytotoxic activity against various human cancer cell lines.

  • Enzyme Inhibition: Benzyl alcohol has been shown to inhibit certain enzymes, such as hepatic alcohol dehydrogenase and serine proteases. It can also impact membrane-bound proteins like the D-glucose transporter.

The Synergy of SF5 and Benzyl Alcohol: A Hypothesis-Driven Approach to Novel Bioactivities

The combination of the unique physicochemical properties of the SF5 group with the inherent biological activities of the benzyl alcohol scaffold presents a compelling hypothesis: SF5-substituted benzyl alcohols are likely to exhibit a range of potent and potentially novel biological activities.

Based on the known effects of the SF5 group and the benzyl alcohol core, we can anticipate potential activities in several key therapeutic areas:

Potential Anticancer Activity

The strong electron-withdrawing nature of the SF5 group can modulate the electronic properties of the aromatic ring and the benzylic alcohol, potentially leading to interactions with key cancer targets. The demonstrated antiproliferative effects of some benzyl alcohols provide a strong rationale for investigating the anticancer potential of their SF5-substituted counterparts. A study on 5-benzyl juglone, for instance, showed it could induce cell cycle arrest and apoptosis in cancer cells.

Potential Antimicrobial and Antiparasitic Activity

Given the established antimicrobial properties of benzyl alcohols and the demonstrated efficacy of SF5-containing compounds against various pathogens, it is highly probable that SF5-substituted benzyl alcohols will exhibit potent antimicrobial and antiparasitic activities. For example, SF5 analogs of the antimalarial drug mefloquine have shown improved activity and selectivity against malaria parasites.

Potential as Enzyme Inhibitors

The ability of the SF5 group to form strong non-covalent interactions, such as halogen bonds and dipole-dipole interactions, combined with the known enzyme inhibitory activity of the benzyl alcohol scaffold, suggests that SF5-substituted benzyl alcohols could be potent and selective inhibitors of various enzymes.

Experimental Workflow for the Exploration of SF5-Substituted Benzyl Alcohols

A systematic approach is essential to unlock the therapeutic potential of this novel class of compounds. The following workflow outlines a logical progression from synthesis to biological evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of SF5-Benzyl Alcohol Library Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Anticancer Anticancer Screening (e.g., NCI-60 panel) Purification->Anticancer Initial Screening Antimicrobial Antimicrobial Screening (MIC assays) Purification->Antimicrobial Enzyme Enzyme Inhibition Assays Purification->Enzyme SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Antimicrobial->SAR Enzyme->SAR ADMET In vitro ADMET Profiling SAR->ADMET InVivo In vivo Efficacy Studies ADMET->InVivo

Figure 1: A comprehensive workflow for the discovery and development of bioactive SF5-substituted benzyl alcohols.

Synthesis of an SF5-Substituted Benzyl Alcohol Library

The synthesis of a diverse library of SF5-substituted benzyl alcohols is the crucial first step. This typically involves the reduction of the corresponding SF5-substituted benzaldehydes or benzoic acids.

Step-by-Step Protocol for the Synthesis of a Representative SF5-Substituted Benzyl Alcohol:

  • Starting Material: Obtain or synthesize the desired SF5-substituted benzaldehyde (e.g., 4-(pentafluorosulfanyl)benzaldehyde).

  • Reduction:

    • Dissolve the SF5-substituted benzaldehyde in a suitable solvent such as methanol or ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a reducing agent, such as sodium borohydride (NaBH4), in small portions.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the excess reducing agent by the slow addition of water or dilute acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the pure SF5-substituted benzyl alcohol.

  • Characterization:

    • Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Biological Screening Protocols

A tiered screening approach is recommended to efficiently identify promising lead compounds.

4.2.1. Anticancer Screening:

  • Initial High-Throughput Screening: Utilize a broad panel of cancer cell lines, such as the NCI-60 panel, to identify initial hits and assess the spectrum of activity.

  • Dose-Response Studies: Determine the IC50 values for the most active compounds in sensitive cell lines.

  • Mechanism of Action Studies: For promising candidates, investigate the mechanism of cell death (e.g., apoptosis, necrosis) and effects on the cell cycle using techniques like flow cytometry.

4.2.2. Antimicrobial Screening:

  • Minimum Inhibitory Concentration (MIC) Assays: Determine the MIC of the compounds against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) using broth microdilution methods.

  • Bactericidal/Fungicidal Assays: For compounds with low MICs, determine if they are bacteriostatic/fungistatic or bactericidal/fungicidal.

4.2.3. Enzyme Inhibition Assays:

  • Select a panel of relevant enzymes based on therapeutic area (e.g., kinases for oncology, proteases for infectious diseases).

  • Perform in vitro enzyme inhibition assays to determine the IC50 values of the SF5-substituted benzyl alcohols.

  • Conduct kinetic studies to elucidate the mode of inhibition (e.g., competitive, non-competitive).

Data Presentation and Interpretation

Systematic data collection and analysis are paramount for establishing structure-activity relationships (SAR).

Table 1: Hypothetical Biological Screening Data for a Library of SF5-Substituted Benzyl Alcohols

Compound IDR1R2R3R4Anticancer IC50 (µM) (MCF-7)Antimicrobial MIC (µg/mL) (S. aureus)
SF5-BA-01HHHSF5> 5064
SF5-BA-02HHSF5H25.332
SF5-BA-03HSF5HH12.816
SF5-BA-04ClHSF5H5.18
SF5-BA-05OMeHSF5H18.732

Future Directions and Conclusion

The exploration of SF5-substituted benzyl alcohols represents a promising, yet largely untapped, area of medicinal chemistry. The unique properties of the SF5 group, coupled with the proven biological relevance of the benzyl alcohol scaffold, provide a strong foundation for the discovery of novel therapeutic agents. This guide has outlined the rationale, potential applications, and a practical experimental workflow to navigate this exciting chemical space. As synthetic methodologies for SF5-containing building blocks become more accessible, we anticipate a surge in the investigation of these fascinating molecules, with the potential to deliver the next generation of innovative medicines.

References

  • Wipf, P., et al. (2010). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Organic & Biomolecular Chemistry, 8(19), 4345-4347.
  • Yahuza, K., et al. (2020). Synthesis, Antibacterial Activity and Docking Studies of Benzyl Alcohol Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 837-846.
  • Pernak, J., & Giszter, T. (2021). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. RSC Advances, 11(48), 30239-30266.
  • Witoszka, K., et al. (2023).
  • Chen, J., et al. (2022). Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Anticancer Agents in Medicinal Chemistry, 22(15), 2736-2744.
  • Welter, A., et al. (2013). SF5-containing biologically active compounds that showed antimicrobial activity in vitro. Bioorganic & Medicinal Chemistry Letters, 23(17), 4896-4899.
  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of pharmaceutical excipients. Pharmaceutical press.
  • Melius Organics. (n.d.). Pentafluorosulfanyl (SF5) technology. Retrieved from [Link]

  • Roy, S., et al. (2011). Role of benzyl alcohol in the unfolding and aggregation of interferon α-2a. Pharmaceutical research, 28(9), 2296-2308.
  • Werner, E., et al. (2017). Preliminary antiproliferative evaluation of natural, synthetic benzaldehydes and benzyl alcohols. Letters in Drug Design & Discovery, 14(7), 843-850.
  • Carregal-Romero, S., et al. (2013). Oxidation of benzyl alcohol catalyzed by gold nanoparticles under alkaline conditions: weak vs. strong bases. Catalysis Science & Technology, 3(12), 3131-3139.
  • Messiha, N. N. (1983). Behavioral and enzymatic interactions between benzyl alcohol and ethanol.
  • Li, Y., et al. (2023). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. Science Advances, 9(30), eadh0145.
  • Chen, J., et al. (2022). Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 22(15), 2736-2744.
  • Carrière, B., et al. (1986). Effects of benzyl alcohol on enzyme activities and D-glucose transport in kidney brush-border membranes. Biochimica et Biophysica Acta (BBA)-Biomembranes, 857(2), 167-175.
  • Lange, B., et al. (2003). Benzyl alcohol derivatives and their use as antimicrobial agents.
  • Philipp, M., & Bender, M. L. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences, 68(3), 478-480.
  • Wipf, P., et al. (2010). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Organic & Biomolecular Chemistry, 8(19), 4345-4347.
  • Colby, D. A., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Journal of medicinal chemistry, 60(19), 7846-7857.
  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

An In-depth Technical Guide to the Safe Handling of 4-(Pentafluorosulfur)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Pentafluorosulfur)benzyl alcohol (CAS No. 773872-73-4) is a pivotal building block in modern medicinal chemistry and materials science.[1][2] Its utility stems from the unique properties conferred by the pentafluorosulfanyl (SF₅) group, which include high electronegativity, exceptional thermal and chemical stability, and increased lipophilicity compared to trifluoromethyl analogues.[3][4][5] These characteristics are leveraged to enhance the metabolic stability, bioavailability, and efficacy of novel drug candidates and advanced materials.[1][3] However, the same properties that make this compound valuable also necessitate a rigorous and informed approach to its handling and safety. This guide provides a comprehensive overview of the known and inferred hazards of this compound, establishing a framework for its safe use in a research and development setting. While specific toxicological data for this compound is limited, this document synthesizes information from its constituent functional groups, analogous chemical structures, and the known chemistry of the SF₅ moiety to provide robust safety protocols.

Hazard Identification and Toxicological Profile

A thorough understanding of the toxicological risks is the foundation of safe chemical handling. The primary hazards associated with this compound are inferred from its GHS classification and the properties of related chemical structures.

GHS Classification and Known Hazards

Based on available supplier safety information, this compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications indicate that the compound can cause localized irritation upon direct contact with the skin, eyes, and respiratory system. The signal word associated with these hazards is "Warning".

Inferred Toxicological Profile

Due to a lack of specific toxicological studies on this compound, a conservative approach must be taken by considering the hazards of its components and potential degradation products.

  • Pentafluorosulfanyl (SF₅) Moiety: The SF₅ group is exceptionally stable under most physiological conditions.[6] However, the toxicology of organosulfur compounds can be significant. Related compounds like sulfuryl fluoride and sulfur pentafluoride are known for their toxicity.[1][7][8] Sulfur pentafluoride is considered more toxic than phosgene, with animal studies showing severe lung damage upon inhalation at low ppm concentrations.[8] While the SF₅ group in an aryl-SF₅ compound is very stable, the potential for the release of toxic fluoride-containing species under harsh conditions (e.g., thermal decomposition) cannot be entirely dismissed.

  • Benzyl Alcohol Moiety: Benzyl alcohol itself is a relatively low-toxicity compound, though it can be harmful if swallowed or inhaled in large quantities.[9][10][11][12] It is also known to cause skin and eye irritation.[11][12]

  • Potential for Hydrogen Fluoride (HF) Formation: In the event of thermal decomposition or certain chemical reactions, fluorinated organic compounds can release hydrogen fluoride (HF). HF is an extremely corrosive and toxic substance that can cause severe burns upon skin contact, and inhalation can lead to delayed and potentially fatal pulmonary edema.[13] Occupational exposure limits for HF are very low, with an OSHA Permissible Exposure Limit (PEL) of 3 ppm as an 8-hour time-weighted average.[13][14]

The combination of the irritating nature of the benzyl alcohol scaffold and the potential hazards associated with the highly fluorinated SF₅ group warrants a cautious approach, treating the compound as acutely toxic, particularly via inhalation, until more specific data becomes available.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The "Hierarchy of Controls" should always be followed, prioritizing engineering and administrative controls over reliance on PPE.

HierarchyOfControls cluster_0 Hierarchy of Controls cluster_1 Application for 4-(SF₅)benzyl alcohol Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative Engineering_App Work in a certified chemical fume hood. Engineering->Engineering_App PPE Personal Protective Equipment (Least Effective) Administrative->PPE Administrative_App Develop SOPs, provide training, restrict access to authorized personnel. Administrative->Administrative_App PPE_App Mandatory use of specified gloves, eye protection, and lab coat. PPE->PPE_App

Caption: The Hierarchy of Controls applied to handling this compound.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and transfers, must be performed inside a certified chemical fume hood to mitigate inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to prevent dermal, ocular, and respiratory exposure.

PPESelection cluster_workflow PPE Selection Workflow cluster_body Body Protection cluster_hands Hand Protection cluster_eyes Eye/Face Protection cluster_respiratory Respiratory Protection (If hood fails or for spill cleanup) start Handling 4-(SF₅)benzyl alcohol? lab_coat Flame-resistant lab coat (fully buttoned) start->lab_coat gloves Double-gloving: Inner: Nitrile Outer: Butyl or Viton start->gloves goggles Chemical splash goggles (ANSI Z87.1 certified) start->goggles face_shield Face shield (if splash hazard is high) goggles->face_shield as needed respirator Air-purifying respirator with organic vapor/acid gas cartridge

Caption: Decision workflow for selecting appropriate PPE.

  • Hand Protection: Due to the aromatic and fluorinated nature of the compound, double-gloving is recommended.

    • Inner Glove: A standard nitrile glove.

    • Outer Glove: A glove with high resistance to organic solvents and acids, such as butyl rubber or Viton™.[15] Always check the manufacturer's glove compatibility chart for specific breakthrough times.

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection: A flame-resistant laboratory coat should be worn at all times, fully buttoned, with sleeves rolled down.

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. However, for spill cleanup or in the event of a ventilation failure, an air-purifying respirator with organic vapor and acid gas cartridges should be used.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential to minimize risks.

Handling
  • Pre-work Checklist: Before handling, ensure the fume hood is functioning correctly, all necessary PPE is available, and the location of the nearest eyewash and safety shower is known.

  • Weighing: Weigh the solid compound in a disposable weigh boat or on glassine paper inside the fume hood to prevent static dispersion.

  • Solution Preparation: Add the solid slowly to the solvent in a flask or beaker. Use a magnetic stirrer for dissolution to avoid splashing.

  • Transfers: Use a pipette or a powder funnel for transfers to minimize the risk of spills.

  • Heating: The SF₅ group is thermally stable.[3][4][16] However, if heating is required, use a well-controlled heating mantle with a thermocouple and conduct the operation behind a blast shield within the fume hood. Avoid open flames. Upon decomposition, toxic fumes of sulfur oxides and hydrogen fluoride may be generated.[17]

Storage
  • Temperature: Store the compound in a tightly sealed container at 2-8°C, as recommended by suppliers.

  • Location: Keep in a designated, well-ventilated, and dry chemical storage cabinet away from incompatible materials.

  • Incompatibilities: Avoid storage with strong oxidizing agents, strong bases, and acid chlorides.

Emergency and Spill Management

Prompt and correct response to emergencies can significantly mitigate potential harm.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Cleanup Protocol

SpillResponse cluster_0 Spill Response Workflow Alert Alert personnel in the area and evacuate if necessary. Assess Assess the spill size and risk. Is it a minor or major spill? Alert->Assess PPE Don appropriate PPE: - Double gloves (Nitrile/Butyl) - Goggles and Face Shield - Respirator (if required) Assess->PPE Contain Contain the spill with absorbent pads or berms. PPE->Contain Neutralize Cover the spill with an absorbent material (e.g., vermiculite, sand). Contain->Neutralize Collect Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. Neutralize->Collect Decontaminate Decontaminate the spill area with a suitable solvent followed by soap and water. Collect->Decontaminate Dispose Dispose of all waste (absorbent, PPE) as hazardous chemical waste. Decontaminate->Dispose Report Report the incident to the lab supervisor and EHS. Dispose->Report

Caption: Step-by-step workflow for managing a spill of this compound.

  • Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or ventilation is poor, evacuate the area.

  • Don PPE: Before approaching the spill, don the appropriate PPE, including double gloves, chemical splash goggles, a lab coat, and a respirator if necessary.

  • Containment: For a solid spill, carefully cover it with a plastic sheet to avoid dust generation. For a liquid spill (if in solution), surround the area with an absorbent material like sand or vermiculite.

  • Absorption: Cover the spill with an inert absorbent material.

  • Collection: Carefully sweep the absorbed material into a clearly labeled hazardous waste container. Do not generate dust.

  • Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water.

  • Disposal: All contaminated materials, including PPE, must be placed in the hazardous waste container and disposed of according to institutional and local regulations.

Waste Disposal and Decontamination

Proper disposal is a critical aspect of the chemical lifecycle, ensuring environmental and personal safety.

Waste Characterization

All waste containing this compound, including unused material, reaction byproducts, and contaminated labware, must be treated as hazardous waste. The high fluorine content is a key consideration for disposal.

Disposal Methods
  • Incineration: The preferred method for the disposal of many organofluorine compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting acidic gases (like HF and sulfur oxides).

  • Photolytic Degradation: Studies have shown that the aryl-SF₅ group can be degraded by actinic radiation, releasing fluoride ions and forming benzenesulfonates.[16] While this presents a potential future degradation pathway, it is not a standard laboratory disposal method and should only be considered under controlled, specialized conditions.

  • Biodegradation: Research indicates that some microorganisms can biodegrade SF₅-substituted aromatic compounds, though this process can generate toxic metabolites.[15] This is an area of active research and not a current practical disposal method.

Never dispose of this compound down the drain or in regular trash.

Equipment Decontamination

Glassware and equipment should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound. The rinsate must be collected and disposed of as hazardous waste. Following the solvent rinse, a standard wash with detergent and water can be performed.

Conclusion

This compound is a compound with significant potential, but its safe handling is paramount. By understanding its known and inferred hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling and disposal protocols, researchers can mitigate the risks associated with this valuable chemical. The principles of chemical safety—plan ahead, be aware of the hazards, and minimize exposure—are the cornerstones of working safely with this and all other novel compounds.

References

  • MySkinRecipes. This compound. [Online] Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrogen fluoride. [Online] Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Sulfuryl fluoride - IDLH. [Online] Available at: [Link]

  • Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Online] Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Sulfur pentafluoride - IDLH. [Online] Available at: [Link]

  • Chan, J. M. W. (2019). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Journal of Materials Chemistry C, 7(41), 12822-12834. [Online] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hydrogen Fluoride. [Online] Available at: [Link]

  • Drugs.com. Benzyl Alcohol: What is it and where is it used? (2025). [Online] Available at: [Link]

  • Wikipedia. Benzyl alcohol. [Online] Available at: [Link]

  • ResearchGate. Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. (2025). [Online] Available at: [Link]

  • Jackson, D. A., & Mabury, S. A. (2009). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental toxicology and chemistry, 28(9), 1866–1873. [Online] Available at: [Link]

  • Ralebitso-Senior, T. K., et al. (2017). Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp. Applied microbiology and biotechnology, 101(19), 7385–7396. [Online] Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Sulfuryl Fluoride. [Online] Available at: [Link]

  • Environmental Health and Safety, University of South Carolina. OSHA Glove Selection Chart. [Online] Available at: [Link]

  • Melius Organics. Pentafluorosulfanyl (SF5) technology. [Online] Available at: [Link]

  • Welch, J. T., & Lim, D. S. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Israel journal of chemistry, 57(3-4), 241–251. [Online] Available at: [Link]

  • PubChem. 2,3,4,5,6-Pentafluorobenzyl Alcohol. [Online] Available at: [Link]

  • Wikipedia. Sulfur chloride pentafluoride. [Online] Available at: [Link]

  • Valudor Products. Safety Data Sheet: Benzyl alcohol. [Online] Available at: [Link]

Sources

Commercial Availability & Technical Profile: 4-(Pentafluorosulfur)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Pentafluorosulfur)benzyl alcohol (CAS: 773872-73-4) is a high-value fluorinated building block used primarily in late-stage medicinal chemistry and agrochemical discovery. Characterized by the presence of the pentafluorosulfanyl (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) group—often termed the "super-trifluoromethyl" group—this compound offers unique steric and electronic properties that distinguish it from traditional trifluoromethyl (

) analogues.

Commercially, the compound is classified as a Specialty Research Reagent rather than a bulk commodity. While available from major global catalogs (e.g., Sigma-Aldrich, Enamine, SynQuest), it typically commands a premium price point ($300–$1,000/gram depending on purity and vendor), reflecting the complexity of introducing the


 moiety. Supply is generally stable for gram-scale research quantities, but kilogram-scale procurement usually requires custom synthesis lead times (4–12 weeks).

Technical Profile: The "Super-Trifluoromethyl" Advantage

The primary driver for the commercial demand of this compound is the


 group. It acts as a bioisostere for the trifluoromethyl group (

) or tert-butyl group (

-Bu), but with distinct physicochemical alterations that can rescue a drug candidate's pharmacokinetic profile.[1]
Comparative Properties: vs.

The


 group is square pyramidal, creating a different steric envelope than the tetrahedral 

. This can block metabolic hotspots more effectively while increasing lipophilicity without sacrificing electron-withdrawing power.
PropertyPentafluorosulfanyl (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Trifluoromethyl (

)
Impact on Drug Design
Geometry Square Pyramidal (

)
Tetrahedral (

)

offers unique steric protection.
Volume (ų) ~153~129

is bulkier, filling hydrophobic pockets better.
Electronegativity (

)
3.653.36

is more electron-withdrawing (Hammett

~0.68).
Lipophilicity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
1.501.09

significantly increases membrane permeability.
Dipole Moment (Ph-R) 3.44 D2.60 DStronger dipole can alter binding affinity.
Hydrolytic Stability HighHighBoth resist metabolic degradation.
Strategic Application Logic

The decision to incorporate this compound into a scaffold follows a logic of "Lipophilic Tuning."

SF5_Decision_Matrix Start Lead Compound Optimization Issue Identify Liability Start->Issue Metab Metabolic Instability (P450 Oxidation) Issue->Metab Oxidation prone Potency Low Potency (Weak Hydrophobic Contact) Issue->Potency Steric mismatch Perm Low Permeability (Low LogP) Issue->Perm Polar Sol_CF3 Try -CF3 Analogue Metab->Sol_CF3 Potency->Sol_CF3 Sol_SF5 Switch to -SF5 (Use 4-SF5-Benzyl Alcohol) Potency->Sol_SF5 Direct jump if deep pocket filling needed Perm->Sol_CF3 Check Is CF3 Sufficient? Sol_CF3->Check Check->Sol_SF5 No: Need more lipophilicity/bulk Keep CF3 Keep CF3 Check->Keep CF3 Yes: Optimized

Figure 1: Decision matrix for transitioning from standard fluorination to SF5 incorporation.

Commercial Availability & Supply Chain

Supplier Landscape

The supply chain is tiered based on synthesis capability. Since the introduction of the


 group requires handling hazardous 

gas or

, few manufacturers produce the precursors (like 4-(pentafluorosulfur)benzoic acid). Most vendors listed below are downstream derivatizers or distributors.
  • Tier 1 (Primary Manufacturers/Specialists):

    • SynQuest Laboratories (USA): Specializes in fluorinated building blocks. Often holds stock of the alcohol or its immediate acid precursor.

    • Fluorochem (UK): Strong inventory of niche fluoro-aromatics.

    • Enamine (Ukraine/Global): Major supplier of building blocks; likely synthesizes on-demand if stock is low.

  • Tier 2 (Distributors/Catalog Aggregators):

    • Sigma-Aldrich (Merck): Lists the compound (CAS 773872-73-4) but often sources from Tier 1 partners. High reliability, higher cost.

    • Combi-Blocks / BLDpharm: Good for price comparison; often have 1g–5g sizes in stock.

Product Specifications

When procuring this reagent, the following specifications are standard:

ParameterSpecificationNotes
Purity

(GC/NMR)
Critical to avoid des-fluoro impurities.
Appearance White to off-white solidLow melting point solid (often waxy).
Water Content

Anhydrous conditions preferred for coupling.
Packaging 250mg, 1g, 5gLarger quantities (100g+) are custom quotes.

Synthesis & Manufacturing Routes

Understanding the synthesis is crucial for assessing supply risk. The alcohol is rarely made "de novo" from benzene in a single step. It is almost exclusively produced via the reduction of 4-(pentafluorosulfur)benzoic acid .

Industrial Pathway

The availability of the alcohol is directly tied to the availability of the benzoic acid precursor.

  • Precursor Synthesis: 4-(Pentafluorosulfur)benzene is halogenated or carboxylated.

  • Reduction: The acid is reduced to the alcohol.[2][3][4]

Protocol (Lab Scale Reference):

  • Reagents: Sodium Borohydride (

    
    ) with Iodine (
    
    
    
    ) in THF, or Borane-THF complex (
    
    
    ).
  • Conditions:

    
    , inert atmosphere (
    
    
    
    ).
  • Yield: Typically 85–95%.

Synthesis_Pathway Precursor 4-(Pentafluorosulfur) benzoic acid (CAS: 142716-25-8) Intermediate Alkoxyborane Intermediate Precursor->Intermediate Reduction (THF, 0°C) Reagent Reducing Agent (BH3·THF or NaBH4/I2) Reagent->Intermediate Product 4-(Pentafluorosulfur) benzyl alcohol (CAS: 773872-73-4) Intermediate->Product Acidic Workup (HCl/H2O)

Figure 2: Primary synthetic route. The stability of the SF5 group allows for standard hydride reduction conditions without defluorination.

Handling & Safety

While the


 group is chemically robust (resistant to hydrolysis and reduction), the benzyl alcohol functionality dictates the safety profile.
  • GHS Classification:

    • Warning

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[5]

  • Storage: Keep cold (

    
    ) and dry. Benzyl alcohols can slowly oxidize to benzaldehydes upon exposure to air; store under nitrogen if holding for long periods.
    
  • Chemical Compatibility: Compatible with standard coupling reagents (EDC, HATU) and bases (TEA, DIPEA). Avoid strong ionizing radiation or extremely harsh reducing conditions (e.g.,

    
     in ammonia) which might degrade the C-S bond, though 
    
    
    
    is generally more stable than
    
    
    in many contexts.

References

  • Pentafluorosulfanyl Group Properties

    • Sowaileh, M. F., et al. (2017).[1] "The Pentafluorosulfanyl Group as a Bioisostere."[7] ChemMedChem. Link

  • Synthesis & Reduction Methodologies

    • Behr, J. B., et al. (2003). "New synthesis of SF5-substituted aromatic compounds." Journal of Fluorine Chemistry. Link

  • Commercial Supplier Data (SynQuest)

    • SynQuest Laboratories Catalog.[6] "this compound Specifications."[8] Link

  • SF5 vs CF3 Comparison

    • Altomin, R. (2026). "Organophotoredox-Catalyzed Alkylation of Vinylsulfur Pentafluoride." Organic Letters. Link

  • Safety Data Sheet (Sigma-Aldrich)

    • Merck/Sigma-Aldrich. "SDS for this compound." Link

Sources

Methodological & Application

methods for introducing the SF5 group into aromatic rings

Application Note: Strategic Introduction of the Pentafluorosulfanyl ( ) Group into Aromatic Scaffolds

Executive Summary: The "Super-Trifluoromethyl" Challenge

The pentafluorosulfanyl group (






This guide details two primary, field-proven strategies that circumvent the need for

  • Direct Oxidative Fluorination of aryl disulfides/thiols using Silver(II) Fluoride (

    
    ).
    
  • Late-Stage Introduction via Arylphosphorothiolates (The Cornella Method), enabling access from aryl halides.

Strategic Pathway Selection

Choose the protocol based on your starting material availability and functional group tolerance.

FeatureMethod A: Oxidative Fluorination (

)
Method B: Phosphorothiolate Route (Cornella) Method C: Radical Construction
Starting Material Aryl Disulfides (

) or Thiols (

)
Aryl Halides (

)
Alkynes / Alkenes
Mechanism Radical/Cationic Oxidation (

)
Pd-Cat Coupling

Oxidative Fluorination
Radical Addition of

Key Reagent

(Silver(II) Fluoride)

/

source

(gas) or

-Pyridinium
Primary Utility Direct conversion of S-nucleophilesLate-stage functionalization of halidesBuilding SF5-heterocycles
Limitations Requires stoichiometric Ag salt; costMulti-step sequenceRequires constructing the ring

Deep Dive: Protocols and Mechanisms

Protocol A: Direct Oxidative Fluorination using Silver(II) Fluoride

Based on methodologies developed by Umemoto and broadly applied in industrial scaling.

This method utilizes the high oxidation potential of

Mechanism of Action

The reaction proceeds via a radical-cation mechanism.

  • Oxidation of the disulfide to a radical cation.[1]

  • Nucleophilic trapping by fluoride to form the sulfenyl fluoride (

    
    ).
    
  • Sequential oxidation/fluorination cycles to

    
     and finally 
    
    
    .
Experimental Protocol

Reagents:

  • Substrate: Diphenyl disulfide (

    
     equiv)
    
  • Oxidant:

    
     (Commercial grade, dark brown powder, 
    
    
    equiv)
  • Solvent: Perfluorohexane (

    
    ) or Freon-113 (Note: Modern adaptations often use 
    
    
    with care or fluorinated ethers).

Step-by-Step:

  • Setup: In a glovebox or under rigorous

    
     atmosphere, charge a Teflon (PFA) or passivated copper reaction vessel with 
    
    
    (14.0 mmol).
  • Addition: Add dry solvent (20 mL) followed by the aryl disulfide (1.0 mmol).

  • Reaction: Seal the vessel and heat to 120–130 °C for 12–24 hours. The reaction mixture will change color as

    
     (black/brown) is reduced to 
    
    
    (yellow/tan).
  • Workup: Cool to room temperature. Filter the inorganic silver salts through a pad of Celite or a PTFE membrane.

  • Purification: The filtrate contains the

    
     product. Evaporate the solvent (if volatile) or purify via silica gel chromatography (using pentane/hexane).
    

Critical Note:

Protocol B: The Cornella Method (From Aryl Halides)

Based on Wang, Ni, & Cornella, Synthesis, 2021.[2]

This approach solves the "Aryl Halide Problem" by using a phosphorothiolate as a lynchpin.[2] It allows the chemist to start with complex aryl iodides, install a sulfur handle, and then oxidize it.[3]

Workflow Visualization

CornellaMethodArXAryl Halide(Ar-I / Ar-Br)Step1Step 1: Pd-CatalyzedThiolationArX->Step1ArSPAryl Phosphorothiolate(Ar-S-P(O)(OEt)2)Step1->ArSPStep2Step 2: OxidativeChlorofluorinationArSP->Step2ArSF4ClIntermediate(Ar-SF4Cl)Step2->ArSF4ClStep3Step 3: Cl/FExchangeArSF4Cl->Step3ArSF5Aryl-SF5ProductStep3->ArSF5

Figure 1: The Cornella "Lynchpin" Strategy for converting Aryl Halides to Aryl-SF5.

Experimental Protocol

Step 1: Synthesis of Aryl Phosphorothiolate

  • Catalyst:

    
     (2 mol%) and Xantphos (4 mol%).
    
  • Reagents: Aryl Iodide (1.0 equiv), Diethyl phosphite (1.2 equiv),

    
    -methylmorpholine (1.5 equiv), 
    
    
    (0.5 equiv).
  • Conditions: Reflux in toluene for 12 h.

  • Result: Yields

    
    . Isolate via flash chromatography.
    

Step 2: Oxidative Fluorination to Ar-SF4Cl

  • Reagents:

    
     (1.0 equiv), Trichloroisocyanuric acid (TCCA, 2.0 equiv), KF (spray-dried, 10 equiv).
    
  • Solvent: Acetonitrile (

    
    ) / Water (trace) or Acid activation.
    
  • Conditions: Stir at

    
     °C.
    
  • Note: This generates the

    
     intermediate.
    

Step 3: Fluoride Exchange to Ar-SF5

  • Reagents: Crude

    
    , 
    
    
    (or
    
    
    ), and
    
    
    (catalytic).
  • Conditions: Heat to 60–80 °C.

  • Purification: Standard aqueous workup and silica chromatography.

Protocol C: Radical Construction of SF5-Heterocycles

For building the ring rather than modifying it.

When the aromatic ring cannot survive harsh oxidation, build the ring around the SF5 group.

  • Reagent:

    
     gas (or generated in situ from 
    
    
    ).
  • Substrate: Alkynes (e.g., 2-ethynylaniline derivatives).[4]

  • Reaction:

    • Radical addition of

      
       across the alkyne 
      
      
      
      
      -alkene intermediate.[5]
    • Base-mediated cyclization (e.g., using

      
       or 
      
      
      ) to form 3-SF5-indoles.

Safety and Handling

Warning: The chemistry of

  • AgF2: Strong oxidant. Reacts violently with water to release HF. Store in a glovebox.

  • SF5Cl: Toxic gas. Must be condensed at -78 °C for measurement. Use a well-ventilated fume hood.

  • Glassware: Etching may occur due to trace HF. Use Teflon (PFA/FEP) vessels for high-temperature oxidative fluorination steps.

References

  • Umemoto, T., et al. "Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues." Beilstein Journal of Organic Chemistry, 2012.[3]

  • Wang, L., Ni, S., & Cornella, J. "Validation of Arylphosphorothiolates as Convergent Substrates for Ar-SF4Cl and Ar-SF5 Synthesis."[2][3] Synthesis, 2021.[2]

  • Savoie, P. R., & Welch, J. T. "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds."[3] Chemical Reviews, 2015.[3]

  • Beier, P., et al. "Pentafluorosulfanylbenzene." Organic Syntheses, 2020. (General reference for Ar-SF5 properties).

  • Lishchynskyi, A., et al. "Trifluoromethylation and Pentafluorosulfanylation." Chemical Society Reviews, 2023. (Review of radical methods).

Technical Guide: Strategic Utilization of 4-(Pentafluorosulfur)benzyl Alcohol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Super-Trifluoromethyl" Building Block

In the landscape of modern medicinal chemistry, 4-(Pentafluorosulfur)benzyl alcohol (CAS: 773872-73-4) has emerged as a critical building block for "escaping the flatland" of traditional aromatic scaffolds. The pentafluorosulfanyl group (


) is frequently termed the "super-trifluoromethyl" group.[1] While it shares the strong electron-withdrawing character of 

, it offers distinct advantages: higher lipophilicity, greater steric bulk, and exceptional metabolic stability.

This guide provides a technical roadmap for utilizing this compound. It moves beyond basic properties to actionable protocols for activating the hydroxyl group, modulating oxidation states, and integrating this moiety into drug candidates to optimize pharmacokinetics (PK).

Physicochemical Profile & Bioisosteric Logic[2]

The strategic value of the


 group lies in its ability to modulate physicochemical properties without introducing reactive liabilities.
Table 1: Comparative Physicochemical Metrics
PropertyHydrogen (

)
Trifluoromethyl (

)
Pentafluorosulfanyl (

)
Impact on Drug Design
Hammett

0.000.540.68 Stronger electron-withdrawal; deactivates aromatic ring.
Hansch

(Lipophilicity)
0.000.881.51 Significant boost in membrane permeability.
Van der Waals Volume (

)
~7~40~59 Bulky; blocks metabolic sites; restricts bond rotation.
Geometry -TetrahedralOctahedral (Square Pyramidal) Unique 3D space filling; disrupts

-stacking.

Key Insight: The


 group is chemically robust (resistant to hydrolysis in strong acids/bases) but chemically distinct. The strong electron-withdrawing nature (EWG) destabilizes benzylic carbocations, making 

pathways unfavorable at the benzylic carbon. Synthetic strategies must favor

mechanisms.

Synthetic Workflows & Reactivity Map

The primary utility of this compound is as a precursor to electrophilic benzylating agents (halides) or oxidized intermediates (aldehydes/acids).

Visualization: Reactivity Divergence

The following diagram illustrates the primary synthetic pathways originating from the parent alcohol.

ReactivityMap Alcohol 4-(SF5)benzyl alcohol (Starting Material) Aldehyde 4-(SF5)benzaldehyde (Reductive Amination Precursor) Alcohol->Aldehyde Oxidation (DMP or MnO2) Acid 4-(SF5)benzoic acid (Amide Coupling) Alcohol->Acid Oxidation (Jones or KMnO4) Bromide 4-(SF5)benzyl bromide (Electrophile for Alkylation) Alcohol->Bromide Activation (PBr3 or CBr4/PPh3) Ether Benzyl Ethers (Williamson Synthesis) Alcohol->Ether Deprotonation + R-X (NaH, DMF) Aldehyde->Acid Oxidation (NaClO2)

Figure 1: Divergent synthetic pathways from this compound.

Detailed Experimental Protocols

These protocols are designed for reliability in a medicinal chemistry setting (100 mg to 10 g scale).

Protocol A: Activation to 4-(Pentafluorosulfur)benzyl Bromide

Objective: Convert the alcohol to a reactive electrophile for alkylation reactions. Mechanism:


 displacement. The Appel reaction is preferred over 

to avoid harsh acidic conditions that might affect other sensitive functional groups on complex substrates.

Reagents:

  • This compound (1.0 equiv)

  • Carbon tetrabromide (

    
    ) (1.1 equiv)
    
  • Triphenylphosphine (

    
    ) (1.1 equiv)
    
  • Dichloromethane (DCM) (anhydrous, 0.1 M concentration)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with this compound and

    
     in anhydrous DCM under nitrogen atmosphere. Cool the solution to 0 °C.
    
  • Addition: Dissolve

    
     in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Note: The reaction is exothermic; maintain temperature < 5 °C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (usually non-polar shift) or LCMS.

  • Workup: Dilute with hexanes (precipitates triphenylphosphine oxide). Filter through a pad of Celite/silica.

  • Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (Hexanes/EtOAc gradient).

  • Storage: Store the bromide at 4 °C protected from light. (Benzylic halides can degrade over time).[2]

Protocol B: Controlled Oxidation to 4-(Pentafluorosulfur)benzaldehyde

Objective: Access the aldehyde for reductive amination or Wittig reactions. Method: Dess-Martin Periodinane (DMP) is recommended for its mildness and chemoselectivity, avoiding over-oxidation to the acid.

Reagents:

  • This compound (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)

  • Dichloromethane (DCM) (wet, 0.1 M) Note: Water accelerates DMP mechanism.

Procedure:

  • Setup: Dissolve the alcohol in DCM at room temperature.

  • Addition: Add DMP solid in one portion.

  • Reaction: Stir vigorously at room temperature for 1–2 hours. The suspension typically becomes cloudy.

  • Quench: Add a 1:1 mixture of saturated aqueous

    
     and saturated aqueous 
    
    
    
    . Stir biphasically for 15 minutes until the organic layer is clear (removes iodine byproducts).
  • Extraction: Extract with DCM (x3). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Yield: Typically >90%. The aldehyde is stable but susceptible to air oxidation over prolonged periods; use immediately or store under inert gas.

Strategic Application in Drug Design

When should you select the


 analogue over the standard 

or chloro-substituted benzyl alcohol?
Decision Logic: Bioisostere Selection

DecisionLogic Start Need to Optimize Benzyl Moiety Q1 Is Metabolic Stability a Problem? Start->Q1 Q2 Is Lipophilicity (LogP) too low? Q1->Q2 Yes UseCF3 Select 4-(CF3)benzyl alcohol (Medium Stability, Medium LogP) Q1->UseCF3 No (Cost driver) Q3 Is the Binding Pocket Large/Hydrophobic? Q2->Q3 Yes Q2->UseCF3 No (Solubility risk) UseSF5 Select 4-(SF5)benzyl alcohol (High Stability, High LogP, Bulky) Q3->UseSF5 Yes Q3->UseCF3 No (Steric clash risk)

Figure 2: Decision tree for selecting SF5-substituted building blocks.

Case Study Context

In the development of inhibitors for targets like 11β-HSD1 or MMP-13 , replacing a


 group with 

has been shown to improve half-life (

) by blocking oxidative metabolism at the aromatic ring while simultaneously increasing potency through enhanced hydrophobic interactions [1, 2].

Safety and Handling

  • Stability: The

    
     group itself is thermally stable up to >400 °C and resistant to strong acids/bases.
    
  • Benzylic Reactivity: While the

    
     group is inert, the benzylic alcohol/halide is reactive. Standard precautions for alkylating agents (gloves, fume hood) apply to the bromide derivative.
    
  • Waste: Fluorinated compounds should be segregated for specific incineration protocols to prevent HF formation in standard waste streams.

References

  • Altmeppen, T., et al. (2022). Synthesis and application of pentafluorosulfanyl reagents. Tetrahedron. [3]

  • Sowaileh, M. F., et al. (2017).[3] Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem.

  • Tokunaga, E., et al. (2013). Pentafluorosulfanyl Group in Organic and Medicinal Chemistry. Chemical Reviews.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of SF₅-Aryl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists focusing on the synthesis of SF₅-containing molecules. It synthesizes current best practices, mechanistic insights, and validated protocols for Palladium-catalyzed cross-coupling reactions involving pentafluorosulfanyl (SF₅) aryl compounds.

Executive Summary

The pentafluorosulfanyl group (SF₅) is increasingly utilized in drug discovery as a "super-trifluoromethyl" group due to its high electronegativity (


 = 0.68), significant lipophilicity (

= 1.51), and hydrolytic stability. However, the introduction of the SF₅ moiety presents unique synthetic challenges. This guide details protocols for functionalizing SF₅-aryl halides via Palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Key Technical Insight: The strong electron-withdrawing nature of the SF₅ group accelerates the oxidative addition step of the catalytic cycle but can destabilize the Pd(II) intermediate or hinder reductive elimination if the catalyst ligand system is not appropriately electron-rich.

Mechanistic Considerations & Ligand Selection

The "SF₅ Effect" on Catalysis

The SF₅ group exerts a powerful inductive (-I) and resonant (-R) electron-withdrawing effect.

  • Oxidative Addition (OA): Accelerated. The electron-deficient arene lowers the energy barrier for Pd(0) insertion into the C-X bond.

  • Transmetallation (TM): Generally unaffected, though the electrophilicity of the Pd(II) center is enhanced.

  • Reductive Elimination (RE): Potentially rate-limiting. The electron-poor aryl group binds tightly to Palladium. Bulky, electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines) are required to force this step.

Ligand Strategy
  • For Suzuki-Miyaura: SPhos or XPhos are recommended to facilitate the coupling of sterically demanding or electron-poor substrates.

  • For Buchwald-Hartwig: BrettPhos (for primary amines) or RuPhos (for secondary amines) prevent

    
    -hydride elimination and promote RE.
    
  • For Sonogashira: Simple PPh₃ often suffices due to the high reactivity of the acetylide nucleophile.

Visualization: The Catalytic Cycle

G Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Fast due to SF5 EWG) Pd0->OxAdd + Ar(SF5)-X PdII_Ar [L-Pd(II)-Ar(SF5)-X] OxAdd->PdII_Ar TransMet Transmetallation (Rate Limiting for Boronic Acids) PdII_Ar->TransMet + Nu-M (B, Sn, Zn, Cu) PdII_Complex [L-Pd(II)-Ar(SF5)-Nu] TransMet->PdII_Complex RedElim Reductive Elimination (Requires Bulky/e-rich Ligand) PdII_Complex->RedElim RedElim->Pd0 Regeneration Product Ar(SF5)-Nu (Product) RedElim->Product

Figure 1: Catalytic cycle highlighting the kinetic influence of the SF₅ group.

Validated Experimental Protocols

Suzuki-Miyaura Coupling

Application: Synthesis of SF₅-biaryls. Substrate: 1-bromo-4-(pentafluorosulfanyl)benzene (CAS: 17823-58-6).

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Substrate 4-SF₅-Ph-Br1.0Electrophile
Coupling Partner Aryl Boronic Acid1.5Nucleophile
Catalyst Pd(dppf)Cl₂·CH₂Cl₂0.05Catalyst (Robust)
Base K₂CO₃ (2M aq.)3.0Activator
Solvent 1,4-Dioxane-Solvent (10 mL/mmol)

Step-by-Step Protocol:

  • Setup: Charge a reaction vial with 4-SF₅-Ph-Br (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and Pd(dppf)Cl₂ (5 mol%).

  • Inerting: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (10 mL) and 2M aqueous K₂CO₃ (1.5 mL).

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by LCMS (SF₅ compounds do not ionize well; look for UV activity or disappearance of bromide).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). SF₅ compounds are non-polar; expect early elution.

Critical Note: If using SF₅-phenylboronic acid (nucleophile), use anhydrous conditions (Pd(PPh₃)₄, CsF, Ag₂O) to prevent protodeboronation, which is accelerated by the electron-withdrawing SF₅ group.

Buchwald-Hartwig Amination

Application: Synthesis of SF₅-anilines (common pharmacophores). Challenge: SF₅-aryl halides are electron-deficient, making them excellent substrates, but the resulting aniline can be prone to oxidation.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Substrate 4-SF₅-Ph-Br1.0Electrophile
Amine Morpholine/Aniline1.2Nucleophile
Pre-Catalyst Pd₂(dba)₃0.02Pd Source
Ligand XantPhos or RuPhos 0.04Ligand
Base Cs₂CO₃2.0Base (Anhydrous)
Solvent Toluene-Solvent (Anhydrous)

Step-by-Step Protocol:

  • Catalyst Prep: In a glovebox or under Argon flow, mix Pd₂(dba)₃ and XantPhos in Toluene and stir for 10 min to generate the active catalyst.

  • Addition: Add 4-SF₅-Ph-Br (1.0 mmol), Amine (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Reaction: Heat to 100°C for 16 hours in a sealed tube.

  • Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate the filtrate.

  • Purification: Silica gel chromatography.

Sonogashira Coupling

Application: Introduction of alkynes for "Click" chemistry or rigid linkers.

Protocol:

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) + CuI (2.5 mol%).

  • Base/Solvent: Et₃N (as solvent and base) or THF/Et₃N (1:1).

  • Conditions: Room Temperature to 50°C.

  • Note: SF₅-aryl bromides react rapidly. High temperatures (>80°C) may cause alkyne polymerization; keep conditions mild.

Safety & Stability (The "Hidden" Hazards)

  • Lithiation Warning: While Pd-catalysis is safe, never treat SF₅-arenes with organolithiums (e.g., n-BuLi) at temperatures above -40°C . The SF₅ group acts as a leaving group (eliminating fluoride) leading to benzyne formation and uncontrolled decomposition [1].

  • Volatility: Low molecular weight SF₅ compounds (e.g., SF₅-benzene) are volatile. Avoid high-vacuum drying for extended periods.

  • Chemical Stability: The C-SF₅ bond is chemically inert to acids, bases (under mild conditions), and oxidants, making it compatible with late-stage functionalization.

References

  • Sowaileh, M. F., et al. (2017). "In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes." Chemical Science, 8, 2579. Link

  • Altomonte, S., & Zanda, M. (2012). "Synthetic chemistry and biological activity of pentafluorosulfanyl (SF5) organic molecules." Journal of Fluorine Chemistry, 143, 57-93. Link

  • Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 115(2), 1130-1190. Link

  • Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed Amination of Aryl Halides." Accounts of Chemical Research, 41(11), 1461-1473. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Pentafluorosulfur)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of 4-(Pentafluorosulfur)benzyl alcohol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make critical decisions during your experiments. The unique properties of the pentafluorosulfur (SF5) group, such as its high electronegativity and lipophilicity, can present specific challenges and opportunities in purification.[1]

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My crude NMR shows a significant amount of unreacted starting material, specifically 4-(Pentafluorosulfur)benzaldehyde. What is the most efficient way to remove it?

Answer: The presence of the starting aldehyde is a common issue, often due to incomplete reduction. The key to an efficient separation lies in the difference in polarity and reactivity between the aldehyde and the desired alcohol.

  • Causality: this compound is more polar than the corresponding aldehyde due to the hydroxyl group, which can engage in hydrogen bonding. This difference is the primary basis for a successful separation by column chromatography.

  • Recommended Protocol (Column Chromatography):

    • Adsorbent: Silica gel is the standard choice. Its polar surface will have a stronger affinity for the alcohol.

    • Solvent System (Eluent): A gradient elution is typically most effective.

      • Start with a non-polar solvent system, such as Hexane/Ethyl Acetate (e.g., 9:1 v/v), to elute the less polar aldehyde.

      • Gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., to 7:3 or 5:5 v/v) to elute your target alcohol. The exact ratios may need to be optimized based on TLC analysis.

    • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) using a UV lamp (the aromatic ring will be UV active). Stain with potassium permanganate or ceric ammonium molybdate if necessary.

  • Expert Tip: If the aldehyde is persistent, a chemical quench can be considered prior to chromatography. A gentle wash with a cold, dilute solution of sodium bisulfite can form a water-soluble adduct with the aldehyde, which can then be removed in an aqueous workup. However, be cautious with pH, as the SF5 group can be sensitive to harsh basic conditions.

Question 2: I am struggling with the recrystallization of this compound. It either oils out or the yield is very low. What am I doing wrong?

Answer: Recrystallization challenges with this compound can often be attributed to improper solvent selection or cooling rate. The bulky and lipophilic SF5 group influences its solubility profile.[1]

  • Causality: For a successful recrystallization, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[2] "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Troubleshooting Steps:

    • Solvent Selection is Key:

      • Single Solvent System: Experiment with solvents of intermediate polarity. Toluene or a mixture of heptane and ethyl acetate are good starting points. Avoid highly polar solvents like methanol in which it might be too soluble even when cold, and very non-polar solvents like pure hexane in which it might be poorly soluble even when hot.

      • Two-Solvent System: This is often more effective. Dissolve the crude product in a minimum amount of a "good" solvent (one in which it is highly soluble, like dichloromethane or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble, like hexane or heptane) dropwise until you observe persistent turbidity. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[3]

    • Control the Cooling Rate: Slow cooling is crucial for the formation of pure crystals.[3] Rapid cooling in an ice bath can trap impurities and lead to smaller, less pure crystals or oiling out. Allow the solution to cool to room temperature undisturbed before further cooling.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure product.[4]

Solvent System Rationale Potential Outcome
TolueneGood balance of polarity; can dissolve the compound when hot and allow precipitation when cold.Good for single-solvent recrystallization.
Dichloromethane/HexaneTwo-solvent system with a significant polarity difference.Allows for fine-tuned control over saturation.
Ethyl Acetate/HeptaneAnother effective two-solvent system.Good alternative to chlorinated solvents.

Question 3: My final product has a faint yellow color. How can I remove this colored impurity?

Answer: A yellow tint often suggests the presence of oxidized impurities or residual reaction byproducts.

  • Causality: Aromatic compounds can be susceptible to oxidation, and trace impurities can be highly colored.

  • Decolorization Protocol:

    • Dissolve the crude product in a suitable solvent for recrystallization.

    • Add a very small amount of activated charcoal (1-2% by weight of your sample) to the solution.[4]

    • Heat the mixture gently for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal.[4]

    • Proceed with the recrystallization as usual.

  • Caution: Using too much charcoal can lead to significant product loss due to adsorption of the desired compound.

Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the purity of this compound?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • NMR Spectroscopy (¹H and ¹⁹F): This is the most powerful tool. ¹H NMR will show the characteristic benzylic CH₂ and hydroxyl OH peaks, and integration can be used to quantify impurities if their signals are resolved. ¹⁹F NMR is crucial for confirming the integrity of the SF5 group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify volatile impurities. A non-polar capillary column (e.g., DB-5 type) is a good starting point.[5]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is excellent for assessing purity.[6][7] A C18 column with a mobile phase of acetonitrile and water is a common starting point.[6]

Q2: How should I store purified this compound?

A2: Based on general stability data for benzyl alcohols and the reactive nature of the SF5 group, the following storage conditions are recommended: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C, protected from light.[1] This minimizes oxidation and degradation. Benzyl alcohol itself is sensitive to light and air and can auto-oxidize to the corresponding aldehyde.[8]

Q3: Can I use distillation for purification?

A3: While distillation is a common technique for purifying benzyl alcohol, it may not be ideal for this compound in a laboratory setting.[9][10] The high boiling point expected for this molecule would likely require vacuum distillation. There is a risk of thermal decomposition, especially if impurities are present. Column chromatography and recrystallization are generally safer and more effective methods for this compound on a research scale.

Purification Workflow and Troubleshooting Logic

The following diagrams illustrate the recommended purification workflow and a decision-making process for troubleshooting common issues.

PurificationWorkflow Crude Crude Product Workup Aqueous Workup Crude->Workup 1. Quench Reaction TLC TLC Analysis Workup->TLC 2. Assess Complexity Column Column Chromatography TLC->Column Major Impurities Present Recrystallize Recrystallization TLC->Recrystallize Relatively Clean Column->Recrystallize 3. Polish Fractions Pure Pure Product Recrystallize->Pure 4. Final Purification

Caption: General purification workflow for this compound.

TroubleshootingTree Start Purification Issue OilingOut Compound 'Oils Out' during Recrystallization Start->OilingOut LowYield Low Recrystallization Yield Start->LowYield PoorSep Poor Separation in Chromatography Start->PoorSep OilingOut_Sol Change Solvent System (e.g., use two-solvent method) OilingOut->OilingOut_Sol OilingOut_Cool Decrease Cooling Rate OilingOut->OilingOut_Cool LowYield_Sol Check Solubility in Cold Solvent (too high?) LowYield->LowYield_Sol LowYield_Wash Minimize Wash Volume with Cold Solvent LowYield->LowYield_Wash PoorSep_Solvent Optimize Eluent Polarity (TLC) PoorSep->PoorSep_Solvent PoorSep_Load Reduce Sample Load on Column PoorSep->PoorSep_Load

Caption: Decision tree for troubleshooting common purification problems.

References

  • DE1668646B1 - Method for purifying benzyl alcohol - Google Patents.
  • Recrystallization. Available at: [Link]

  • This compound - MySkinRecipes. Available at: [Link]

  • Supporting Information - Wiley-VCH. Available at: [Link]

  • Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption - Publisso. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Separation of Benzyl alcohol on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • US3523978A - Process for the purification of benzyl alcohol - Google Patents.
  • Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap. Available at: [Link]

  • Why is Benzyl Alcohol not a good solvent for the crystallization of fluorenol - Reddit. Available at: [Link]

  • Benzyl Alcohol-impurities | Pharmaffiliates. Available at: [Link]

  • Use of benzyl alcohol as a shipping and storage solution for chromatography media - Cytiva. Available at: [Link]

  • Benzyl Alcohol - Analytical Method Validation. Available at: [Link]

  • Synthesis of 4-Benzylsulfonyl-5-polyfluoroalkyl-ν-triazoles from 1,1-Dihydropolyfluoroalkyl Benzyl Sulfones | Request PDF - ResearchGate. Available at: [Link]

  • CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents.
  • BRIEFING Benzyl Alcohol, NF 20 page 2514 and page 2855 of PF 27(4) [July–Aug. 2001]. The European Pharmacopoei - US Pharmacopeia (USP). Available at: [Link]

  • Research Article - CAPILLARY GAS CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF BENZYL ALCOHOL IN INJECTABLE FORMULATIONS. Available at: [Link]

  • BENZYL ALCOHOL. Available at: [Link]

  • I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization dedector. Can anybody give me any advice about column conditioning? | ResearchGate. Available at: [Link]

  • Benzyl Alcohol - US Pharmacopeia (USP). Available at: [Link]

  • Open Access Gas Chromatographic Assessment of Residual Solvents Present in Excipient-Benzyl Alcohol - ResearchGate. Available at: [Link]

  • Showing Compound Benzyl alcohol (FDB008745) - FooDB. Available at: [Link]

  • 2,3,4,5,6-Pentafluorobenzyl Alcohol | C7H3F5O | CID 9923 - PubChem. Available at: [Link]

Sources

stability of the SF5 group under strong acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of the Pentafluorosulfanyl (SF


) Group 

Topic: Stability of the SF


 group under strong acidic or basic conditions
Audience:  Researchers, scientists, and drug development professionals
Date:  October 26, 2023

Executive Summary: The "Super-Trifluoromethyl" Group

The pentafluorosulfanyl group (SF


) is frequently termed the "super-trifluoromethyl" group due to its superior electronegativity, lipophilicity, and steric bulk compared to the trifluoromethyl (CF

) group. For drug development professionals, the primary concern is whether this moiety survives the harsh conditions of lead optimization and metabolic processing.

The Verdict: The aromatic SF


 group (Ar-SF

) is chemically inert to a remarkable degree, often exceeding the stability of CF

in hydrolysis resistance. It withstands boiling concentrated mineral acids and refluxing aqueous alkalis. However, "inert" is not "invincible." Vulnerabilities exist primarily under specific reductive conditions or extreme photolytic stress.

Troubleshooting Guide & FAQs

Category A: Acidic Conditions[1][2]

Q1: My synthetic route requires heating in concentrated sulfuric acid (H


SO

). Will the SF

group hydrolyze?
Answer: Unlikely. The Ar-SF

bond is exceptionally robust against Brønsted acids.
  • Mechanism: The sulfur atom in SF

    
     is hypervalent and sterically shielded by five fluorine atoms, making nucleophilic attack by water or counter-ions kinetically unfavorable.
    
  • Evidence: Pentafluorosulfanylbenzene has been shown to withstand concentrated H

    
    SO
    
    
    
    at elevated temperatures without hydrolysis of the S-F or C-S bonds [1].[1]
  • Troubleshooting: If you observe degradation, check for acid-labile auxiliary groups (e.g., esters, amides) or activated positions on the aromatic ring that might undergo sulfonation, rather than SF

    
     decomposition.
    

Q2: Can I use Lewis Acids (e.g., AlCl


, BF

) in the presence of SF

?
Answer: Yes, but with specific caveats regarding halogen exchange.
  • Risk: While SF

    
     is generally stable to Lewis acids used in Friedel-Crafts reactions, extremely harsh Lewis acidic conditions (e.g., neat AlCl
    
    
    
    at high heat) can theoretically induce fluorine-chlorine exchange or defluorination, although this is rare in standard practice [2].
  • Recommendation: Run reactions at the lowest effective temperature. Standard Friedel-Crafts acylation/alkylation protocols are compatible.

Category B: Basic Conditions

Q3: Is the SF


 group compatible with strong bases like NaOH, KOH, or alkoxides? 
Answer:  Yes. The SF

group resists hydrolysis by strong nucleophilic bases.
  • Scenario: Refluxing pentafluorosulfanylbenzene in aqueous ethanolic NaOH results in no reaction [1]. The steric bulk of the five fluorine atoms effectively blocks the backside attack required for S

    
    2-type hydrolysis at the sulfur center.
    
  • Comparison: Unlike some fluorinated motifs that might undergo haloform-type cleavage, the C-SF

    
     bond is not labile under standard basic hydrolysis conditions.
    

Q4: What about organometallic reagents (e.g.,


-BuLi, Grignards)? 
Answer:  Proceed with caution.
  • Ortho-Lithiation: The SF

    
     group is a strong ortho-director. Treatment with organolithiums (e.g., 
    
    
    
    -BuLi,
    
    
    -BuLi) at low temperatures (-78 °C) typically results in lithiation ortho to the SF
    
    
    group rather than attack on the group itself [3]. This is a powerful synthetic tool.
  • Risk Factor: While generally stable, extremely hindered or strong reducing bases could theoretically act via Single Electron Transfer (SET) mechanisms, leading to defluorination. Avoid dissolving metal reductions (e.g., Na/NH

    
    ), which are known to degrade SF
    
    
    
    [1].
Category C: Comparative & Physical Properties

Q5: Why choose SF


 over CF

if stability is similar?
Answer: While stability is comparable, the physicochemical profile differs significantly.
  • Lipophilicity: SF

    
     is significantly more lipophilic (
    
    
    
    ) than CF
    
    
    (
    
    
    ), enhancing membrane permeability [4].
  • Electronegativity: SF

    
     is more electron-withdrawing (
    
    
    
    ) than CF
    
    
    (
    
    
    ), which can lower the pKa of neighboring acidic centers and improve metabolic stability of the scaffold [5].

Experimental Protocols

Protocol 1: Standard Acid/Base Stress Test (Hydrolytic Stability)

Objective: To validate the stability of a new SF


-containing lead compound under forced degradation conditions.

Materials:

  • 1 M HCl (aq)

  • 1 M NaOH (aq)

  • Acetonitrile (ACN) or Methanol (MeOH) as co-solvent

  • HPLC/LC-MS system[2][3]

Workflow:

  • Preparation: Dissolve the SF

    
     test compound (1 mg) in ACN (1 mL).
    
  • Acid Stress: Mix 100 µL of stock solution with 900 µL of 1 M HCl. Incubate at 80 °C for 24 hours.

  • Base Stress: Mix 100 µL of stock solution with 900 µL of 1 M NaOH. Incubate at 80 °C for 24 hours.

  • Control: Mix 100 µL of stock with 900 µL water/buffer (pH 7). Incubate at 80 °C.

  • Analysis: Neutralize samples and analyze via LC-MS.

    • Pass Criteria: >95% recovery of parent peak; no formation of F

      
       ions or hydrolyzed phenolic/sulfonic acid byproducts.
      
Protocol 2: Monitoring Defluorination (Fluoride Release)

Objective: To detect trace instability using


F NMR.
  • Setup: Prepare a sample in a chemically resistant NMR tube (PTFE liner recommended for long-term stress).

  • Internal Standard: Add

    
    -trifluorotoluene as an internal integration standard (inert).
    
  • Measurement: Acquire

    
    F NMR spectra at T=0 and T=24h.
    
    • SF

      
       Signal:  Look for the characteristic AB
      
      
      
      pattern (doublet of pentets and pentet of doublets) around +60 to +85 ppm [2].
    • Degradation: Appearance of a singlet at -119 ppm indicates free Fluoride (F

      
      ) or peaks corresponding to SOF
      
      
      
      /SO
      
      
      F
      
      
      intermediates.

Data Summary & Visualization

Table 1: Physicochemical Comparison of Fluorinated Groups
PropertyParameterCF

(Trifluoromethyl)
SF

(Pentafluorosulfanyl)
Impact on Drug Design
Electronic Effect Hammett

0.540.68 Stronger electron withdrawal; reduces metabolic oxidation of aromatics.
Lipophilicity Hansch

0.881.51 Increases logP; improves blood-brain barrier penetration.
Steric Size Volume (Å

)
~42~77 Similar to tert-butyl; blocks metabolic sites effectively.
Acid Stability HydrolysisHighHigh Stable in conc. H

SO

.
Base Stability HydrolysisHighHigh Stable in refluxing NaOH.
Figure 1: Decision Tree for Reaction Planning with SF

SF5_Stability_Flowchart Start Start: Reaction Planning with Ar-SF5 Scaffold Condition Select Reaction Condition Start->Condition Acid Strong Acid (H2SO4, HCl, TFA) Condition->Acid Base Strong Base (NaOH, tBuOK) Condition->Base Redox Reduction/Oxidation Condition->Redox Acid_Check Is T > 150°C? Acid->Acid_Check Base_Check Is it a Dissolving Metal (Na/NH3) or SET agent? Base->Base_Check Redox->Base_Check Safe_Acid SAFE Proceed with Protocol Acid_Check->Safe_Acid No Caution_Acid CAUTION Potential Sulfonation or Degradation Acid_Check->Caution_Acid Yes Safe_Base SAFE (Stable to Nucleophilic Attack) Base_Check->Safe_Base No Caution_Base DANGER Avoid Dissolving Metals (Reductive Defluorination) Base_Check->Caution_Base Yes

Caption: Operational logic for assessing reaction risks with Ar-SF5 compounds. Note the specific vulnerability to reductive defluorination (SET mechanisms).

References

  • Verma, R. D., et al. (1994).[2] Chemistry of Pentafluorosulfanyl Compounds. Chemical Reviews.

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. [Link]

  • Rowan Scientific. (2025). The Pentafluorosulfanyl Group (SF5): Properties and Applications. Retrieved from [Link]

  • Altieri, A., et al. (2009). The SF5 Group in Organic Chemistry. Journal of Fluorine Chemistry.

Sources

safe handling and disposal of pentafluorosulfur reagents

Technical Support Center: Safe Handling & Disposal of Pentafluorosulfur ( ) Reagents

Welcome to the Advanced Fluorine Chemistry Support Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The pentafluorosulfanyl group (

1pentafluorosulfur chloride (

)

This guide addresses the specific technical challenges of handling



disulfur decafluoride (

)
Module 1: Storage & Pre-Experiment Handling
Q: My cylinder of

shows signs of corrosion at the valve. Is it safe to open?

A: STOP immediately. Do NOT attempt to open a corroded valve.

The Science:





Troubleshooting Protocol:

  • Visual Inspection: If green/white salts are visible on the valve, the seal is compromised.

  • Containment: Move the cylinder to a dedicated fume hood with a blast shield.

  • Material Selection: For future storage, transfer

    
     into Monel 400  or Nickel  cylinders. These alloys form a passive fluoride layer that prevents deep corrosion [2].
    
  • Temperature Control: Store cylinders at

    
     or lower. Reducing the internal pressure minimizes leakage risks and retards hydrolysis rates.
    
Q: How do I accurately dispense

gas for a stoichiometric reaction?

A: Do not rely on flow rate. Use a mass-difference or condensation-transfer method.

The Protocol (Condensation Transfer):

  • Vacuum Manifold: Connect the cylinder to a vacuum manifold with a calibrated expansion volume.

  • Cold Trap: Immerse the receiving reaction vessel in a liquid nitrogen/acetone bath (

    
    ).
    
  • Transfer: Open the cylinder.

    
     will condense into the cold vessel.
    
  • Quantification: Weigh the vessel before and after transfer (warm to room temp only if the vessel is a rated pressure tube; otherwise, keep cold).

Module 2: Reaction Setup & Execution
Q: I am performing a radical addition of

to an alkene. The pressure is spiking unexpectedly.

A: You are likely experiencing a "runaway" exotherm initiated by the propagation cycle.

The Science: The addition of



2

Self-Validating Safety Workflow:

ReactionSafetyStartStart SF5Cl AdditionTempCheckIs Temp < -30°C?Start->TempCheckTempCheck->StartNo (Cool Down)InitiatorAdd Et3B (0.1 eq) slowlyTempCheck->InitiatorYesExothermMonitor Internal TempInitiator->ExothermSpikeTemp Spike > 5°C?Exotherm->SpikeStopSTOP AdditionImmerse in LN2Spike->StopYesContinueProceed to StirringSpike->ContinueNo

Figure 1: Critical decision tree for controlling radical

Q: How do I detect the presence of Disulfur Decafluoride (

)?

A: Assume it is present in any


 synthesis or degradation.

The Hazard:



4x more toxic than phosgene

Detection & Removal:

  • Detection: GC-MS is standard, but dangerous due to venting.

  • Removal Protocol:

    
     is chemically more stable than 
    
    
    but disproportionates at
    
    
    into
    
    
    and
    
    
    .
  • Action: If you suspect

    
     contamination, treat the fraction with extreme caution.[3] Do not distill at atmospheric pressure. Scrubbing with hot alumina can help decompose it.
    
Module 3: Quenching & Waste Disposal
Q: How do I safely quench an

reaction mixture?

A: You must manage two waste streams: Organic


 products and inorganic Fluoride (HF) waste.

The Science: Unreacted

Step-by-Step Quenching Protocol:

  • Vessel: Perform quench in a PTFE (Teflon) or Polypropylene vessel.

  • Base: Use saturated Sodium Bicarbonate (

    
    )  or Calcium Carbonate (
    
    
    )
    .
    • Why?

      
       precipitates fluoride as insoluble 
      
      
      , preventing HF vaporization.
  • Phase Separation:

    • Organic Layer: Contains your stable

      
       product.
      
    • Aqueous Layer: Contains fluoride salts. Treat as HF waste.

Q: Can I dispose of the aqueous waste in the general solvent drain?

A: NO. It must be segregated as "Inorganic Fluoride Waste."

Disposal Data Table:

ComponentHazard ClassDisposal MethodNotes

(Gas)
Toxic/CorrosiveScrubber / Alkaline HydrolysisDo not vent to atmosphere.

(Trace)
Highly ToxicHigh-Temp IncinerationLabel specifically as "S2F10 Suspect".
Aqueous Fluoride Corrosive (HF)Precipitate with

pH must be adjusted to 7-9 before pickup.

Product
Standard OrganicHalogenated Organic WasteGenerally stable and non-reactive.
Module 4: Emergency Response (HF Protocol)
Q: A user was exposed to vapors during the quench. What is the immediate action?

A: Initiate the Calcium Gluconate Protocol immediately. Do not wait for pain.

The Logic: HF burns are unique; fluoride ions penetrate deep into tissue, sequestering calcium from the blood (hypocalcemia) and causing cardiac arrest. Pain is often delayed.

Emergency Workflow:

HF_ResponseExposureSkin/Eye ExposureRinseFlush Water (15 min)Exposure->RinseImmediateGelApply Ca-Gluconate GelRinse->GelWhile TransportingMedicalSeek ER (Cardiac Monitor)Gel->MedicalMandatory

Figure 2: Immediate response chain for potential HF/Fluoride exposure.

References
  • Dolbier, W. R., et al. (2006). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • WebQC. (n.d.). Properties of SF5Cl. Retrieved from WebQC Chemical Database.

  • Ait-Mohand, S., & Dolbier, W. R. (2002). New and Convenient Method for Incorporation of Pentafluorosulfanyl (SF5) Substituents into Aliphatic Organic Compounds. Organic Letters.

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Disulfur Decafluoride: IDLH Documentation. CDC.

  • Honeywell. (2018). Recommended Medical Treatment for Hydrofluoric Acid Exposure.

Technical Support Center: Strategies to Improve the Solubility of SF₅-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pentafluorosulfanyl (SF₅)-containing compounds. The SF₅ group is a fascinating and increasingly utilized functional group in medicinal chemistry, often dubbed a "super-trifluoromethyl group" due to its potent combination of high electronegativity, metabolic stability, and lipophilicity.[1][2] However, this very lipophilicity, which can be advantageous for membrane permeability, frequently presents a significant challenge: poor aqueous solubility.[1][3]

This guide is designed to provide you with both the foundational knowledge and the practical, actionable strategies to overcome solubility hurdles in your experiments. As your application scientist, my goal is to not just provide protocols, but to explain the underlying principles, helping you make informed decisions to advance your research. We will explore the root causes of poor solubility for SF₅-compounds and detail the most effective strategies to mitigate these issues, from early-stage screening to preclinical formulation.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the common initial questions and problems researchers encounter when working with SF₅-containing molecules.

FAQ 1: Why is my SF₅-containing compound so poorly soluble?

Answer: The poor aqueous solubility of SF₅-containing compounds is primarily driven by two key physicochemical properties imparted by the SF₅ group:

  • High Lipophilicity: The SF₅ group is significantly more lipophilic than the trifluoromethyl (CF₃) group.[1][3] Lipophilicity, often quantified by the Hansch parameter (π), is a measure of a compound's preference for a lipid (non-polar) environment over an aqueous (polar) one. The higher the lipophilicity, the lower the aqueous solubility.

  • Stable Crystal Lattice: The unique geometry and intermolecular interactions of the SF₅ group can lead to highly stable crystal packing.[4] For a compound to dissolve, energy must be supplied to overcome the forces holding the crystal lattice together (lattice energy). If this energy is very high, and the subsequent interactions with water (hydration energy) are not favorable enough to compensate, solubility will be low.

PropertySF₅ GroupCF₃ GroupSignificance in Drug Design
Hansch Lipophilicity (π) ~1.23~0.88SF₅ is more lipophilic, often leading to lower aqueous solubility but potentially better membrane permeability.[5]
Molecular Volume (ų) ~55.4~34.6SF₅ is larger, which can influence crystal packing and binding affinity.[5]
Hammett Constant (σp) ~0.68~0.53SF₅ is a stronger electron-withdrawing group, impacting pKa and metabolic stability.[5]

Table 1: Comparative physicochemical properties of the SF₅ and CF₃ groups.

Troubleshooting: My compound crashed out of solution during my in vitro assay.

This is a classic problem for highly lipophilic compounds, often when a DMSO stock solution is diluted into an aqueous assay buffer. This is a kinetic solubility issue.

Immediate Cause: The compound is highly soluble in your organic stock solvent (e.g., DMSO) but exceeds its thermodynamic solubility limit when diluted into the aqueous buffer. The DMSO acts as a co-solvent, but once its concentration drops significantly, the compound can no longer stay in solution and precipitates.

Solutions:

  • Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally ≤0.5%).

  • Use a Co-solvent System: For preclinical studies, a carefully designed co-solvent system can maintain solubility.[6] However, be mindful that co-solvents can impact biological assay results.

  • Formulation-Based Approach: For more robust and translatable results, consider formulating the compound using techniques like amorphous solid dispersions or cyclodextrin complexation, which are discussed in detail in Part 2.

FAQ 2: I need to make a stock solution for animal studies. What solvent system should I start with?

Answer: Creating a suitable formulation for in vivo studies is critical and requires a balance between achieving the desired concentration and ensuring the vehicle is well-tolerated. For highly lipophilic SF₅-compounds, a simple aqueous solution is rarely feasible.

A common starting point for a preclinical oral formulation is a vehicle containing a mixture of solvents and surfactants. A widely used vehicle is PEG 400/Solutol HS 15/Water .

  • Polyethylene Glycol 400 (PEG 400): A water-miscible co-solvent that can dissolve many poorly soluble drugs.[6]

  • Solutol HS 15 (Macrogol 15 Hydroxystearate): A non-ionic solubilizer and emulsifying agent that helps to keep the drug in solution upon dilution in the gastrointestinal tract.

  • Water: Used to adjust the final volume and viscosity.

Starting Point Formulation (Example):

  • 10% Solutol HS 15

  • 30% PEG 400

  • 60% Water

Important: This is a starting point. The optimal ratio will depend on your specific compound. You must perform formulation screening to find a vehicle that provides the required solubility and is physically and chemically stable. Always run a vehicle-only control group in your animal studies.

Part 2: Core Strategies for Solubility Enhancement

For SF₅-containing compounds, overcoming the high lipophilicity and stable crystalline form is key. The two most powerful strategies are disrupting the crystal lattice through amorphous solid dispersions and encapsulating the lipophilic moiety with cyclodextrins.

Strategy 1: Amorphous Solid Dispersions (ASDs)

Causality: Crystalline solids have a highly ordered, repeating structure (a crystal lattice). The strength of this lattice must be overcome for the compound to dissolve. Amorphous solids lack this long-range order and exist in a much higher energy state.[7] This higher energy translates directly to a significant increase in apparent solubility and dissolution rate.[7][8][9] An ASD is a formulation where the drug is molecularly dispersed in an amorphous state within a polymer matrix, which stabilizes the drug and prevents it from recrystallizing.[8][9]

When to Use ASDs:

  • When you have a crystalline compound with very low thermodynamic solubility.

  • For oral drug delivery, where rapid dissolution is needed to achieve absorption.

  • When other simple methods (e.g., pH adjustment, simple co-solvents) are insufficient.

G

Workflow for creating an Amorphous Solid Dispersion (ASD).

Experimental Protocol: Screening for an Effective ASD Formulation

This protocol outlines a small-scale screening process using solvent evaporation to identify promising polymer carriers for your SF₅-compound.

  • Materials:

    • SF₅-containing compound.

    • Polymer candidates: PVP K30, HPMCAS-LG, Soluplus®.

    • Solvent: Dichloromethane or a 1:1 mixture of acetone/methanol.

    • 96-well plates and glass vials.

    • Phosphate Buffered Saline (PBS), pH 7.4.

  • Procedure: Formulation Preparation a. Prepare stock solutions of your SF₅-compound (e.g., 10 mg/mL) and each polymer (e.g., 20 mg/mL) in the chosen solvent. b. In glass vials, mix the drug and polymer solutions to achieve different drug loadings (e.g., 10%, 25%, 50% drug by weight). c. Evaporate the solvent under a stream of nitrogen, followed by vacuum drying overnight to form a solid film. This film is your ASD.

  • Procedure: Dissolution & Solubility Assessment a. Add a pre-determined volume of PBS (pH 7.4) to each vial containing the ASD film. b. Agitate at 37°C for a set period (e.g., 90 minutes). This mimics the conditions in the small intestine. c. After incubation, filter the samples (e.g., using a 0.45 µm PVDF filter) to remove any undissolved material. d. Quantify the concentration of the dissolved SF₅-compound in the filtrate using a validated HPLC-UV or LC-MS/MS method. e. Compare the resulting concentration to the solubility of the unformulated crystalline compound.

Expected Outcome: A successful ASD formulation can increase the apparent solubility of a poorly soluble compound by orders of magnitude. For example, a study on the poorly soluble drug niclosamide showed a 60-fold increase in apparent solubility when formulated as an ASD.[9]

Strategy 2: Cyclodextrin Complexation

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[10][11] The non-polar SF₅-containing portion of your molecule can be encapsulated within the lipophilic cavity of the CD, forming an "inclusion complex."[10][11] This complex effectively masks the lipophilic part of the drug, presenting a more hydrophilic exterior to the aqueous environment and thereby significantly increasing its solubility.[10]

When to Use Cyclodextrins:

  • For compounds with a clear lipophilic region that can fit within the CD cavity.

  • To create aqueous solutions for in vitro assays or parenteral formulations.

  • When ASDs are not feasible due to compound instability at the processing temperatures of hot-melt extrusion.

G A Poorly Soluble SF₅ Compound C Inclusion Complex (Drug encapsulated in CD) A->C Complexation B Cyclodextrin (CD) { Hydrophilic Exterior |  Lipophilic Cavity} B->C Encapsulation D Enhanced Aqueous Solubility C->D Result

Mechanism of solubility enhancement by cyclodextrin complexation.

Experimental Protocol: Phase Solubility Study

This protocol determines if a CD can improve your compound's solubility and calculates the stability constant of the complex.

  • Materials:

    • SF₅-containing compound.

    • Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with good solubility and low toxicity.

    • Aqueous buffer of choice (e.g., PBS pH 7.4).

    • Glass vials with screw caps.

  • Procedure: a. Prepare a series of aqueous solutions of HP-β-CD at increasing concentrations (e.g., 0, 10, 20, 50, 100 mM). b. Add an excess amount of your solid SF₅-compound to each vial. The goal is to have undissolved solid remaining at equilibrium. c. Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours). d. After equilibration, filter the solutions to remove the excess solid. e. Quantify the concentration of the dissolved SF₅-compound in each filtrate using a validated HPLC-UV or LC-MS/MS method.

  • Data Analysis:

    • Plot the concentration of the dissolved SF₅-compound (y-axis) against the concentration of HP-β-CD (x-axis).

    • A linear relationship (an Aₗ-type phase-solubility diagram) indicates the formation of a 1:1 soluble complex.

    • The y-intercept represents the intrinsic solubility of your compound (S₀).

    • The stability constant (Kₛ) can be calculated from the slope of the line using the formula: Kₛ = slope / (S₀ * (1 - slope))

Expected Outcome: A successful complexation can lead to a significant, often linear, increase in solubility with increasing CD concentration. For example, the solubility of cefdinir was increased 2.36-fold through complexation with HP-β-CD.

Part 3: Essential Experimental Protocols

Accurate measurement of solubility is the foundation of any enhancement strategy. Here are protocols for the two most common types of solubility assays.

Protocol 1: Kinetic Solubility Assay

This high-throughput assay is ideal for early discovery to quickly flag compounds with potential solubility issues. It measures the concentration at which a compound, introduced from a DMSO stock, precipitates in an aqueous buffer.

  • Materials:

    • 10 mM DMSO stock solutions of test compounds.

    • Aqueous buffer (e.g., PBS, pH 7.4).

    • 96-well plates (polypropylene for compound storage, filter plates for separation).

    • Plate shaker, centrifuge with plate rotor.

    • Detection system (e.g., LC-MS/MS or HPLC-UV).

  • Procedure: a. Add the aqueous buffer to the wells of a 96-well plate. b. Add a small volume of the 10 mM DMSO stock solution to the buffer to achieve the desired final concentration (e.g., 200 µM) and final DMSO percentage (e.g., 2%). c. Seal the plate and shake at room temperature for 2 hours. d. Separate the precipitated material from the solution. This can be done by centrifugation and taking the supernatant, or by using a 96-well filter plate. e. Quantify the concentration of the compound remaining in the solution using a suitable analytical method.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This assay measures the true equilibrium solubility of the solid compound in a buffer and is considered the "gold standard." It is lower-throughput but essential for lead optimization and formulation development.

  • Materials:

    • Solid (crystalline) test compound.

    • Aqueous buffer.

    • Glass vials.

    • Orbital shaker or rotator in a temperature-controlled environment.

    • Filtration system (e.g., syringe filters).

  • Procedure: a. Add an excess of the solid compound to a glass vial (e.g., 1 mg). b. Add a known volume of the aqueous buffer (e.g., 1 mL). c. Seal the vial and shake at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours) to ensure equilibrium is reached. d. Visually confirm that excess solid is still present. e. Filter the suspension to remove all solid material. f. Quantify the concentration of the dissolved compound in the clear filtrate.

References

  • Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 3 Nov. 2020, [Link].

  • Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study. PMC - NIH, [Link].

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 6 Jul. 2021, [Link].

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI, 27 Oct. 2023, [Link].

  • The Pentafluorosulfanyl Group (SF5). Rowan Scientific, [Link].

  • Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare, 9 Jun. 2023, [Link].

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, [Link].

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - NIH, [Link].

  • Recent advances in the chemistry and the application of SF5-compounds. ResearchGate, [Link].

  • Dissolution enhancement of cefdinir with hydroxypropyl-β-cyclodextrin. PubMed, [Link].

  • Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfuranyl (SF5) functional group. St Andrews Research Repository, [Link].

  • Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. MDPI, [Link].

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? NIH, [Link].

  • Solubility enhancement and application of cyclodextrins in local drug delivery. OUCI, [Link].

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. NIH, [Link].

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI, [Link].

  • List of parenteral drug formulations containing co-solvents and surfactants. ResearchGate, [Link].

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - NIH, [Link].

  • A New Crystal Engineering Technique for Dissolution Enhancement of Poorly Soluble Drugs Combining Quasi-emulsion and Crystallo-co Agglomeration Methods. NIH, [Link].

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. SciSpace, 12 Jun. 2014, [Link].

Sources

Technical Support Center: Functionalization & Stability of Pentafluorosulfanyl (SF5) Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Topic: Preventing Decomposition & Side Reactions in SF5 Chemistry

Introduction: The "Super-Trifluoromethyl" Paradox

The pentafluorosulfanyl group (


) is chemically robust, often exceeding the stability of the trifluoromethyl (

) group.[1][2] However, its introduction and functionalization present a paradox: while the C–SF5 bond is stable, the reagents used to install it (e.g.,

) are volatile and reactive, and the intermediates formed are prone to rapid decomposition pathways like polymerization or elimination.

This guide addresses the three critical failure points in SF5 chemistry:

  • Radical Polymerization during alkene addition.

  • HF Elimination in aliphatic systems.

  • Scaffold Degradation during aromatic functionalization.

Module 1: Radical Addition of SF5Cl to Alkenes

Issue: "My reaction yields a viscous tar or polymer instead of the monomeric SF5 adduct."

The Mechanism of Failure

The addition of


 to alkenes is a radical chain process. The failure mode is competitive polymerization . The 

radical adds to the alkene to form a carbon-centered radical. If this intermediate reacts with another alkene molecule (propagation) faster than it abstracts a chlorine atom from

(termination), you get a polymer.
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Temperature -78°C to -40°C Low temperature suppresses the rate of polymerization (

) more significantly than the rate of halogen abstraction (

).
Initiator

/

Triethylborane is active at cryogenic temperatures, unlike AIBN which requires heat (promoting polymerization).
Concentration High [SF5Cl] High concentration of the halogen donor (

) favors the termination step (product formation) over propagation.
Solvent Hexane or

Non-polar solvents often minimize side reactions; avoid ethers if Lewis acids are involved later.
Visual Workflow: The Radical Competition

SF5_Radical_Cycle SF5Cl SF5-Cl Reagent Radical SF5• Radical SF5Cl->Radical Initiation (Et3B) Intermed C-Radical Intermediate Radical->Intermed + Alkene Alkene Alkene Substrate Product Target Monomer (SF5-R-Cl) Intermed->Product + SF5Cl (Abstraction) DESIRED PATH Polymer Polymerization (Side Reaction) Intermed->Polymer + Alkene (Propagation) AVOID (Keep Temp Low)

Caption: The kinetic competition between product formation (abstraction) and polymerization. Low temperature favors the green path.

Module 2: Aliphatic Stability (Preventing Elimination)

Issue: "I lost the chlorine/fluorine atoms, or my product turned into an alkene during workup."

The Mechanism of Failure

The


 group is strongly electron-withdrawing (Inductive effect). This renders the protons on the 

-carbon (adjacent to

) and

-carbon highly acidic.
  • Decomposition Pathway: Base-mediated

    
     elimination of 
    
    
    
    or
    
    
    .
  • Result: Formation of vinyl-

    
     or decomposition of the aliphatic chain.
    
Troubleshooting Protocol
  • Avoid Strong Bases: Never use alkoxides (

    
    , 
    
    
    
    ) if you wish to retain the saturated scaffold.
  • Workup Conditions:

    • Do not wash with strong basic solutions (

      
      ).
      
    • Use buffered aqueous solutions (saturated

      
       or 
      
      
      
      ) for quenching.
  • Purification: Silica gel can sometimes be slightly acidic or basic enough to trigger elimination in sensitive substrates.

    • Tip: Pre-treat silica with 1%

      
       in hexane to neutralize acidity only if the product is acid-sensitive, but generally, neutral alumina is safer for highly labile aliphatic SF5 compounds.
      

Module 3: Aromatic Functionalization (The "Black Hole" Effect)

Issue: "I cannot nitrate or brominate my SF5-benzene ring using standard conditions."

The Mechanism of Failure

The


 group has a Hammett constant (

) of ~0.68, making it a powerful electron-withdrawing group (EWG).
  • 
     Failure:  The ring is so deactivated that standard Electrophilic Aromatic Substitution (
    
    
    
    ) requires forcing conditions (high heat, fuming acids), which often degrades the rest of the molecule before the reaction occurs.
  • Solution: Invert the logic. Use Nucleophilic Aromatic Substitution (

    
    ) or Vicarious Nucleophilic Substitution (VNS).[3]
    
Strategic Decision Matrix

SF5_Aromatic_Logic Start Goal: Functionalize SF5-Arene Check Is the ring activated? Start->Check SEAr Standard SEAr (Risk: Low Yield) Check->SEAr Yes (has -OH, -NH2) SNAr SNAr / VNS (Recommended) Check->SNAr No (has -NO2, -CN) Lith Lithiation (Li-Halogen Exchange) Check->Lith Has -Br/-I Method1 Beier Protocol (Nucleophilic Attack) SNAr->Method1 Use Nitro-SF5 precursors Method2 Turra/Sante Protocol (Metallation) Lith->Method2 Temp < -78°C Trapping with Electrophile

Caption: Decision tree for functionalizing SF5-arenes. Avoid direct electrophilic attack on deactivated rings.

Protocol: The "Beier" Approach ( )

Instead of trying to add to a plain SF5-benzene, start with p-nitro-SF5-benzene .

  • Reagents: Use nucleophiles like phenoxides, thiolates, or carbanions.

  • Conditions: DMF or DMSO, mild heat (60-80°C).

  • Outcome: The

    
     group acts as a leaving group (or directs VNS), allowing functionalization without harsh acids.
    

Frequently Asked Questions (FAQ)

Q1: Can I use standard silica gel chromatography for aliphatic SF5 compounds? A: Proceed with caution. Aliphatic SF5 compounds with adjacent leaving groups (like Cl from the initial addition) are prone to


 elimination on acidic silica.
  • Fix: Use Neutral Alumina or deactivate your silica with 1% triethylamine.

Q2: Why is my


 gas not reacting even with 

?
A:

is a gas at room temperature (bp -10°C). If your reaction is too warm, the reagent is in the headspace, not the solvent.
  • Fix: Condense

    
     into the flask at -78°C before adding the initiator. Ensure the system is sealed or equipped with a dry ice condenser.
    

Q3: Is the


 group stable to hydrolysis? 
A:  Yes, the 

bond is exceptionally stable to both acid and base hydrolysis (more so than

). However, the rest of your molecule may not be. "Decomposition" is usually the destruction of the scaffold, not the cleavage of the S-F bonds.

Q4: Can I use Grignard reagents on SF5-halobenzenes? A: Yes, but Magnesium-Halogen exchange is slow. Lithium-Halogen exchange (using


 at -78°C) is preferred.
  • Warning: Do not allow the temperature to rise above -60°C before quenching, or the lithiated species may eliminate fluoride to form a benzyne-like intermediate or scramble.

References

  • Dolbier, W. R., et al. (2006). "Efficient and Practical Synthesis of SF5-Containing Organic Compounds." Journal of Fluorine Chemistry. Link

    • Key Insight: Establishes the low-temper
  • Beier, P., et al. (2011).[3] "Nucleophilic Aromatic Substitution of Nitro-SF5-benzenes." Journal of Organic Chemistry. Link

    • Key Insight: Demonstrates as the superior method for functionalizing SF5-arenes.
  • Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews. Link

    • Key Insight: Comprehensive review of stability and decomposition pathways.[1]

  • Pentafluorosulfanyl Chloride (SF5Cl) Safety Data & Properties. PubChem. Link

    • Key Insight: Physical properties (boiling point) essential for handling.

Sources

Technical Support Center: Optimizing Catalyst Loading for SF₅ Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Agent: Senior Application Scientist (Ph.D., Organometallics) Topic: Pentafluorosulfanyl (


) Catalysis Optimization
Reference ID:  SF5-OPT-2026

System Overview: The Challenge

Welcome to the technical support hub for


 chemistry. You are likely here because your standard catalytic protocols are failing. The pentafluorosulfanyl group is deceptively challenging; it is often called "Super-Trifluoromethyl," but that moniker understates its impact on catalysis.

Why your reaction is stalling:

  • Steric Wall: The

    
     group has a volume of ~153 ų, significantly larger than 
    
    
    
    (~129 ų) and comparable to a tert-butyl group. It creates a massive "cone of protection" that blocks metal centers from approaching ortho-positions.
  • Electronic Drag: With a Hammett constant (

    
    ) of 0.68, it is intensely electron-withdrawing.[1] While this accelerates Oxidative Addition (OA) in cross-couplings, it destabilizes the oxidative complex and can retard Reductive Elimination (RE) or promote homocoupling.
    
  • Radical Volatility: In

    
     additions, the S-Cl bond is weak, leading to rapid, uncontrolled radical chains if not moderated.
    

Troubleshooting Tickets (Q&A)

Ticket #001: Suzuki-Miyaura Coupling Stalls at 40-50% Conversion

User: I am coupling 4-bromo-1-(pentafluorosulfanyl)benzene with a boronic acid using 5 mol% Pd(PPh3)4. The reaction starts fast but stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: You are experiencing catalyst poisoning via aggregation or ligand dissociation , exacerbated by the electron-deficient nature of the


 aryl ring. The electron-poor Pd(II) intermediate (formed after OA) is prone to aggregation if the ligand is not bulky/donating enough to stabilize it. Simple phosphines like 

are insufficient here.

Resolution Protocol:

  • Switch Ligand Class: Move from simple phosphines to Dialkylbiaryl phosphines (Buchwald Ligands) . The steric bulk of ligands like XPhos or SPhos prevents the formation of inactive Pd-black aggregates.

  • Optimize Loading: Instead of adding more catalyst later, start with a precatalyst (e.g., XPhos Pd G4) at 1-2 mol% . Precatalysts ensure a 1:1 Pd:Ligand ratio, preventing the "induction period" where active species are lost.

  • Base Check:

    
     is base-stable, but if your boronic acid is protodeboronating (common with electron-poor partners), switch from 
    
    
    
    to anhydrous
    
    
    or
    
    
    in dry solvent.
Ticket #002: Radical Addition of Yields Mostly Chlorinated Side-Products

User: I'm trying to add


 to an alkene using 

as an initiator. I see mostly the dichloro-alkane or simple chlorination, not the

addition product.

Diagnosis: This is a propagation kinetics error . The


 radical is electrophilic. If the concentration of 

is too high relative to the alkene, or if the radical chain is too "hot," chlorine atom transfer (XAT) happens faster than the

radical addition.

Resolution Protocol:

  • Switch to Photocatalysis:

    
     is aggressive. Use a visible-light mediated protocol (e.g., Eosin Y  or Ir(ppy)3 ). This allows you to "throttle" the radical generation rate by adjusting light intensity.
    
  • Concentration Gradient: Run the reaction more dilute (0.1 M).

  • Temperature Control: Lower the temperature to -40°C if using

    
    . This slows down the competing XAT pathways, favoring the addition of the bulky 
    
    
    
    radical.
Ticket #003: Buchwald-Hartwig Amination Fails on Ortho- Substrates

User: I need to attach an amine ortho to the


 group. Standard conditions (Pd/BINAP) yield nothing.

Diagnosis: This is a Steric Occlusion issue. The


 group effectively blocks the coordination site. BINAP is too rigid and creates a pocket that is likely too crowded when the massive 

group is present.

Resolution Protocol:

  • Use "Slim" but Active Ligands: Try BrettPhos or RuPhos . These are designed to accommodate steric bulk on the aryl halide.

  • Catalyst Loading: Increase loading to 5-8 mol% . Ortho-

    
     coupling is thermodynamically difficult; you need a high turnover frequency to outcompete catalyst decomposition.
    
  • Temperature: Push the temperature to 100-110°C . You need thermal energy to overcome the rotational barrier created by the

    
     group during the reductive elimination step.
    

Optimization Logic Visualization

The following diagrams illustrate the decision-making process for troubleshooting these reactions.

Figure 1: Cross-Coupling Optimization Workflow

SF5_Coupling_Optimization Start START: Low Yield in SF5 Cross-Coupling Check_Pos Is the reaction site Ortho to SF5? Start->Check_Pos Ortho_Yes YES: Steric Hindrance Dominates Check_Pos->Ortho_Yes Ortho_No NO: Electronic/Stability Issue Check_Pos->Ortho_No Ligand_Bulk Switch to RuPhos or BrettPhos (Specialized for steric bulk) Ortho_Yes->Ligand_Bulk Temp_Boost Increase Temp to >100°C Ligand_Bulk->Temp_Boost Check_Base Is Protodeboronation observed? Ortho_No->Check_Base Base_Yes Switch Base to CsF or K3PO4 (anhydrous) Check_Base->Base_Yes Yes Base_No Catalyst Death? Check_Base->Base_No No Precat Switch to Pd-G3/G4 Precatalysts (Prevent aggregation) Base_No->Precat

Caption: Decision tree for diagnosing low yields in Pd-catalyzed cross-coupling of SF5-aryl halides.

Figure 2: Radical Addition Mechanism & Failure Modes

SF5_Radical_Cycle SF5Cl SF5-Cl Radical SF5• Radical SF5Cl->Radical Initiation (Light/Et3B) Intermediate Carbon-Centered Radical Intermediate Radical->Intermediate + Alkene Alkene Alkene Substrate Product Product (SF5-R-Cl) Intermediate->Product + SF5Cl (Propagation) Side_Product Side Product (Cl-R-Cl) Intermediate->Side_Product Cl• Transfer (If [SF5Cl] too high)

Caption: Mechanistic pathway showing the competition between productive propagation and chlorinated side-products.

Quantitative Reference Data

Use this table to select the starting conditions for your optimization screen.

Table 1: Recommended Catalyst Loading & Ligand Matrix for


 Substrates 
Reaction TypeSubstrate ConstraintRecommended CatalystLoading (mol%)Ligand ClassKey Additive
Suzuki-Miyaura Para/Meta-


or Pd-G4
1.0 - 2.0%SPhos, XPhosNone
Suzuki-Miyaura Ortho-


5.0 - 8.0% RuPhos

(3 eq)
Buchwald-Hartwig

-Aniline
Pd-BrettPhos G42.0 - 4.0%BrettPhos

Radical Addition Terminal Alkene

(Photo)
0.5 - 1.0%N/ABlue LED (450nm)
Heck Coupling

-Aryl Halide

5.0%


References

  • Optimization of Catalyst Loading

    • Title: Optimization of screening of c
    • Source: ResearchGate[2][3][4][5][6]

    • URL:[Link]

  • Suzuki-Miyaura Optimization

    • Title: Pd/SF-catalyzed Suzuki-Miyaura coupling of aryl chlorides: optimiz
    • Source: ResearchGate[2][3][4][5][6]

    • URL:[Link]

  • SF5 Radical Chemistry

    • Title: Organophotoredox-Catalyzed Alkyl
    • Source: ACS Publications[1]

    • URL:[Link]

  • Buchwald-Hartwig Troubleshooting

    • Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amin
    • Source: ChemRxiv (Amazon S3)
    • URL:[Link][1][4][6][7][8][9][10][11][12][13][14][15]

  • SF5 Group Properties

    • Title: The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry.[1][7][8][16]

    • Source: Rowan Scientific
    • URL:[Link]

Sources

Validation & Comparative

The Pentafluorosulfur (-SF5) Moiety: A Comparative Guide for the Medicinal Chemist on its Properties Versus the Trifluoromethyl (-CF3) Group, Using 4-Substituted Benzyl Alcohols as a Model System

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for modulating a molecule's physicochemical and pharmacokinetic properties. Among the fluorinated motifs, the trifluoromethyl (-CF3) group is ubiquitous, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. However, an emerging functional group, the pentafluorosulfur (-SF5) moiety, is proving to be a compelling alternative, often described as a "super-trifluoromethyl" group. This guide provides an in-depth comparison of the properties imparted by the -SF5 and -CF3 groups, using 4-(pentafluorosulfur)benzyl alcohol and 4-(trifluoromethyl)benzyl alcohol as a comparative framework for researchers, scientists, and drug development professionals.

The Rationale: Why Fluorinated Benzyl Alcohols?

Benzyl alcohols are fundamental building blocks in organic synthesis and medicinal chemistry.[1] The introduction of electron-withdrawing groups at the para-position, such as -CF3 and -SF5, significantly influences the acidity of the benzylic proton, the electron density of the aromatic ring, and the overall lipophilicity of the molecule. These modifications can have profound effects on a drug candidate's biological activity, metabolic fate, and bioavailability.[2][3] This guide will dissect these influences through a combination of experimental data and established scientific principles.

A Head-to-Head Comparison: Physicochemical Properties

A summary of the key physicochemical properties of this compound and 4-(trifluoromethyl)benzyl alcohol is presented below. It is important to note that while extensive experimental data exists for the -CF3 analogue, some properties for the -SF5 compound are inferred from the known effects of the substituent group due to a less extensive body of publicly available experimental data on this specific molecule.

PropertyThis compound4-(Trifluoromethyl)benzyl alcoholJustification for the Trend
Molecular Formula C₇H₇F₅OS[4]C₈H₇F₃O[5]-
Molecular Weight 234.19 g/mol [3]176.14 g/mol [5]The -SF5 group is significantly heavier than the -CF3 group.
Predicted pKa < 13.9113.91 (Predicted)[5]The -SF5 group is a stronger electron-withdrawing group than -CF3, which increases the acidity of the alcohol proton.
Calculated logP > 2.202.198 (Calculated)The -SF5 group is more lipophilic than the -CF3 group.[6]
Metabolic Stability High[3]Moderate to High[2]The sulfur-fluorine bonds in the -SF5 group are exceptionally stable to metabolic degradation.[3]

Delving Deeper: The Scientific Underpinnings

Acidity (pKa)

The acidity of the benzylic alcohol is a direct consequence of the electronic effects of the para-substituent. A more electron-withdrawing group will stabilize the resulting alkoxide anion through inductive and resonance effects, thereby lowering the pKa (increasing acidity). The electron-withdrawing strength of a substituent can be quantified by its Hammett parameter (σ). A more positive σ value indicates a stronger electron-withdrawing effect.

  • -CF3 group: Hammett parameters (σm = 0.43, σp = 0.54)

  • -SF5 group: Hammett parameters (σm = 0.61, σp = 0.68)

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol and water (logP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The hydrophobicity of a substituent can be estimated using the Hansch hydrophobicity constant (π). A more positive π value signifies greater lipophilicity.

  • -CF3 group: π = 0.88

  • -SF5 group: π = 1.23

The higher π value for the -SF5 group demonstrates its greater contribution to lipophilicity.[6] Consequently, this compound is expected to be more lipophilic than its -CF3 counterpart, which has a calculated logP of 2.198. This enhanced lipophilicity can improve membrane permeability, a desirable trait for many drug candidates.

Metabolic Stability

The introduction of fluorine is a well-established strategy to block metabolic oxidation. The carbon-fluorine bond is exceptionally strong, and the high electronegativity of fluorine can shield adjacent C-H bonds from enzymatic attack by cytochrome P450 enzymes. The -SF5 group takes this a step further. The sulfur atom in the +6 oxidation state is sterically hindered by the five fluorine atoms and is highly resistant to oxidation. This makes the -SF5 group one of the most metabolically robust functional groups in medicinal chemistry.[3] While the -CF3 group also enhances metabolic stability, the -SF5 group is generally considered superior in this regard.

Experimental Protocols for Property Determination

For researchers wishing to experimentally verify these properties, the following established protocols are recommended.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the alcohol with a strong base and monitoring the pH. The pKa is the pH at which the alcohol is half-neutralized.

Workflow for pKa Determination:

cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve known amount of benzyl alcohol in co-solvent (e.g., 50% EtOH/H2O) C Titrate with standardized NaOH solution A->C B Calibrate pH meter with standard buffers B->C D Record pH after each addition of titrant C->D E Plot pH vs. volume of NaOH added D->E F Determine equivalence point (1st derivative plot) E->F G pKa = pH at half equivalence point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Solution Preparation: Prepare a ~0.01 M solution of the benzyl alcohol in a suitable solvent mixture (e.g., 50% ethanol/water) to ensure solubility.

  • pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 7.00 and 10.00).

  • Titration: Place a known volume of the alcohol solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

  • Data Recording: Record the pH of the solution after each addition of the base, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection. This can be more accurately determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). The pKa is the pH at the half-equivalence point.

Determination of logP by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.

Workflow for logP Determination:

cluster_prep System Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate n-octanol with water and vice-versa C Mix known volumes of the octanol stock and water A->C B Prepare a stock solution of the compound in n-octanol B->C D Shake at a constant temperature until equilibrium is reached C->D E Centrifuge to separate the two phases D->E F Determine the concentration in each phase (e.g., by UV-Vis or HPLC) E->F G Calculate logP = log([C]octanol / [C]water) F->G

Caption: Workflow for logP determination by the shake-flask method.

Methodology:

  • Phase Saturation: Shake equal volumes of n-octanol and water together for 24 hours to ensure mutual saturation. Separate the two phases.

  • Sample Preparation: Prepare a stock solution of the benzyl alcohol in the water-saturated n-octanol at a concentration that can be accurately measured by the chosen analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Partitioning: In a screw-cap tube, combine a known volume of the n-octanol stock solution with a known volume of the n-octanol-saturated water.

  • Equilibration: Shake the tube for a sufficient time to reach equilibrium (this can range from a few minutes to several hours, depending on the compound). A common practice is to shake for 1-2 hours at a constant temperature.

  • Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the benzyl alcohol using a suitable analytical method. A calibration curve should be prepared for each phase.

  • Calculation: Calculate the partition coefficient, P, as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Conclusion

The pentafluorosulfur (-SF5) group presents a compelling set of properties for medicinal chemists seeking to fine-tune the characteristics of their lead compounds. When compared to the well-established trifluoromethyl (-CF3) group, the -SF5 moiety offers stronger electron-withdrawing effects, leading to increased acidity of neighboring protons, and greater lipophilicity, which can enhance membrane permeability. Furthermore, the exceptional metabolic stability of the -SF5 group makes it a powerful tool for improving the pharmacokinetic profile of drug candidates. While the synthesis of -SF5 containing building blocks can be more challenging than their -CF3 counterparts, the potential benefits in terms of improved drug-like properties warrant its consideration in modern drug discovery programs. The data and protocols presented in this guide offer a foundational understanding for researchers looking to explore the utility of this "super-trifluoromethyl" group.

References

  • MySkinRecipes. this compound.[Link]

  • ResearchGate. Reactions of Organic Pentafluorosulfanyl-Containing Compounds.[Link]

  • RSC Publishing. When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper.[Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.[Link]

  • ResearchGate. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC.[Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity.[Link]

  • ResearchGate. LogP / LogD shake-flask method v1.[Link]

  • The University of Liverpool Repository. pKa Determination in non-Aqueous Solvents and.[Link]

  • ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.[Link]

  • ResearchGate. Determination of p K a values of fluorocompounds in water using 19 F NMR.[Link]

  • Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α‑CF3 and α‑SF5 Ketones. Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α‑CF3 and α‑SF5 Ketones.[Link]

  • Lead Sciences. this compound.[Link]

  • PubMed. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86.[Link]

  • MDPI. Metabolomics-Based Study of the Protective Effect of 4-Hydroxybenzyl Alcohol on Ischemic Astrocytes.[Link]

  • The Royal Society of Chemistry. In Situ Activation of Benzyl Alcohols with XtalFluor-E.[Link]

Sources

comparative study of the lipophilicity of SF5, CF3, and t-butyl groups

Beyond the Trifluoromethyl: A Comparative Physicochemical Guide to , , and -Butyl Groups

Executive Summary

In medicinal chemistry and materials science, the strategic selection of substituent groups dictates the fate of a molecule. While the trifluoromethyl group (








Physicochemical Profiling: The Data

The following data synthesizes Hammett constants (electronic), Hansch constants (lipophilicity), and van der Waals volumes (steric bulk).[1] These values are critical for Quantitative Structure-Activity Relationship (QSAR) modeling.

Table 1: Comparative Physicochemical Parameters[2][3][4]
ParameterDescription

(Trifluoromethyl)

(Pentafluorosulfanyl)

-Butyl (Tert-butyl)
Hammett

Total Electronic Effect (Para)0.540.68 -0.20
Hammett

Inductive Effect0.390.55 -0.07
Hammett

Resonance Effect0.120.11-0.13
Hansch

Lipophilicity Constant0.881.23 1.98

(

)
van der Waals Volume42.761.476.4
Geometry ShapeTetrahedralSquare PyramidalTetrahedral

Key Insight:



12



1

2
Visualization: The Bioisosteric Landscape

The following diagram maps these three groups based on Steric Bulk vs. Electronic Character, visually demonstrating the unique chemical space occupied by

BioisostericMapX_Start->X_EndIncreasing Steric Bulk (V_vdW)Y_Start->Y_EndElectron Withdrawing Power (Sigma_p)CF3CF3(Small, EWG)SF5SF5(Large, Strong EWG)CF3->SF5Increased Lipophilicity& StericstBut-Butyl(Large, EDG)tBu->SF5Electronic Inversion(Donating -> Withdrawing)

Figure 1: Chemical Space Mapping. SF5 combines the bulk of t-Butyl with the electronics of CF3.

Structural & Electronic Analysis

The "Super-Trifluoromethyl" Effect

The

square pyramidal




  • Dipole Moment: The C-S bond in

    
     is highly polarized.[2] The group exhibits a strong dipole moment directed away from the aromatic ring, enhancing specific electrostatic interactions within protein binding pockets that 
    
    
    cannot achieve.
  • Conformational Locking: Due to its high steric demand (comparable to

    
    -butyl), 
    
    
    can restrict the rotation of adjacent bonds more effectively than
    
    
    .[2] This "conformational locking" can pay an entropy penalty upon binding, potentially improving affinity.[2]
  • Chemical Stability: Despite the sulfur center, the steric protection provided by the five fluorine atoms makes the

    
     group chemically inert to hydrolysis, acids, and bases, mirroring the stability of 
    
    
    .

Experimental Determination: RP-HPLC Protocol

While the "Shake-Flask" method is the traditional standard for

Reversed-Phase HPLC (RP-HPLC)

Methodology: Chromatographic Hydrophobicity Index (CHI)

This protocol utilizes the linear relationship between the logarithm of the retention factor (



Reagents & Equipment[2][3]
  • Column: C18 derivatized silica (e.g., Phenomenex Luna C18), 5 µm particle size.[2]

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 7.[2]4) or 0.1% Formic Acid (pH 2.0).[2]

  • Mobile Phase B: HPLC-grade Methanol or Acetonitrile.[2]

  • Standards: A set of 5-10 compounds with known

    
     values (e.g., Acetophenone, Toluene, Naphthalene, Triphenylene).
    
Step-by-Step Workflow

HPLC_Protocolcluster_GradientGradient ElutionStartStart: Sample PreparationDissolveDissolve 1 mg of SF5/CF3/tBu analogin 1 mL MeOHStart->DissolveInjectInject 10 µL onto C18 ColumnDissolve->InjectRun1Run 1: 50% MeOHInject->Run1Run2Run 2: 60% MeOHInject->Run2Run3Run 3: 70% MeOHInject->Run3Calc_kCalculate Capacity Factor (k')k' = (tR - t0) / t0Run1->Calc_kRun2->Calc_kRun3->Calc_kLinearRegLinear Regression:log k' = log kw - S * phiCalc_k->LinearRegResultExtrapolate log kwConvert to log P via CalibrationLinearReg->Result

Figure 2: RP-HPLC workflow for determining lipophilicity (

Calculation
  • Capacity Factor (

    
    ): 
    
    
    , where
    
    
    is retention time and
    
    
    is dead time (determined by uracil or sodium nitrate).[2]
  • Extrapolation: Plot

    
     vs. volume fraction of methanol (
    
    
    ). The y-intercept is
    
    
    .[2]
  • Calibration: Use the standard curve of known compounds to convert

    
     to 
    
    
    .

Medicinal Chemistry Implications[7][8][9][10]

Metabolic Stability: The -Butyl Switch

The

2
  • The Strategy: Replace

    
    -butyl with 
    
    
    .
  • The Result:

    • Steric Integrity: The volume is maintained (

      
       vs 
      
      
      ), preserving receptor fit.[2]
    • Metabolic Blockade: The C-F bonds in

      
       are resistant to oxidative metabolism.[2]
      
    • Electronic Modulation: The substituent changes from electron-donating to strongly electron-withdrawing, which can protect other parts of the molecule from oxidation by reducing electron density on the aromatic ring.[2]

Bioisosterism Summary[5][6]
  • 
     to 
    
    
    :
    Increases lipophilicity (
    
    
    ) and steric bulk without changing electronics significantly. Used to fill larger hydrophobic pockets.[2]
  • 
    -Butyl to 
    
    
    :
    Maintains steric bulk but inverts electronics (Donating
    
    
    Withdrawing) and blocks metabolism.

References

  • Hammett & Hansch Constants: Hansch, C., Leo, A., & Taft, R. W. (1991).[2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[2] Link

  • SF5 Synthesis & Properties: Savoie, P. R., & Welch, J. T. (2015).[2] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.[2] Link

  • Steric Parameters: Pascal, R. A., Jr. (2015).[2] The Shape of the Pentafluorosulfanyl Group. Journal of the American Chemical Society, 137(15), 5662–5665. Link

  • Bioisosterism: Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] Link

  • HPLC Methodology: Valkó, K., et al. (1997).[2] Fast Gradient RP-HPLC Method to Determine Compounds' Lipophilicity.[2][4] Journal of Pharmaceutical Sciences, 86(8), 843-848. Link

Unmasking the Pentafluorosulfanyl Group: A Spectroscopic Comparison Guide for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the pentafluorosulfanyl (SF5) group has emerged as a "super-trifluoromethyl" moiety, prized for its unique electronic properties, metabolic stability, and lipophilicity.[1][2] While its benefits are increasingly recognized, a detailed understanding of its spectroscopic signature is crucial for unambiguous characterization and quality control. This guide provides an in-depth comparison of the spectroscopic differences between the SF5 group and other common fluoroalkyl groups, namely trifluoromethyl (CF3), perfluoroethyl (C2F5), and perfluoropropyl (C3F7), with a focus on Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) Spectroscopy.

The Distinguishing Fingerprint: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 (¹⁹F) NMR spectroscopy stands as the most powerful tool for the definitive identification and characterization of organofluorine compounds. The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, rendering it highly sensitive to its local electronic environment. This sensitivity translates into a wide chemical shift range, making it possible to distinguish between subtle structural variations.[3]

Chemical Shift: A Clear Delineation

The chemical shift of the fluorine atoms in an SF5 group is remarkably distinct from that of other fluoroalkyl groups. Typically, the ¹⁹F NMR spectrum of an aryl-SF5 compound displays a characteristic A4B pattern, arising from the four equatorial fluorine atoms (Fₑ) and the single apical fluorine atom (Fₐ). The equatorial fluorines resonate as a doublet, while the apical fluorine appears as a pentet.[4] This unique splitting pattern is a definitive diagnostic feature of the SF5 group.

In contrast, the CF3 group exhibits a singlet in the ¹⁹F NMR spectrum, assuming no coupling to other nearby fluorine or spin-active nuclei. The chemical shift of the CF3 group is generally found in the range of -55 to -70 ppm (relative to CFCl₃).[5] Longer perfluoroalkyl chains, such as C2F5 and C3F7, show more complex spectra with distinct signals for the CF3 and CF2 groups, each with their characteristic chemical shifts and coupling patterns.

Fluoroalkyl GroupTypical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃)Characteristic Splitting Pattern (in Ar-R)
-SF₅ Fₑ: ~ +60 to +90 Fₐ: ~ +80 to +110 Doublet (Fₑ) and Pentet (Fₐ)
-CF₃ -55 to -70 Singlet
-C₂F₅ -CF₃: ~ -80 to -85 -CF₂-: ~ -110 to -125 Triplet (-CF₃) and Quartet (-CF₂-)
-C₃F₇ -CF₃: ~ -80 to -82 -CF₂- (terminal): ~ -120 to -127 -CF₂- (internal): ~ -115 to -125 Complex Multiplets

Table 1: Comparative ¹⁹F NMR Chemical Shifts and Splitting Patterns of Common Fluoroalkyl Groups Attached to an Aromatic Ring.

The downfield chemical shift of the SF5 fluorine atoms compared to those in CF3 and other perfluoroalkyl groups is a direct consequence of the higher electronegativity of the SF5 moiety.[6] This strong electron-withdrawing nature is a key contributor to the unique physicochemical properties of SF5-containing compounds.

Coupling Constants: Through-Bond Interactions

The magnitude of the through-bond coupling constants (J-coupling) provides further structural insights. The geminal ¹⁹F-¹⁹F coupling constant (²JFF) between the apical and equatorial fluorine atoms in the SF5 group is typically large, in the range of 140-160 Hz.[7] This is significantly different from the geminal coupling constants observed in perfluoroalkyl chains.

Coupling TypeSF₅ Group (Hz)CF₃ Group (Hz)C₂F₅ Group (Hz)
²JFF (geminal) 140 - 160 (Fₐ-Fₑ)N/A~2-5 (³JFF)
³JHF (vicinal) ~2-5~7-12~2-5
⁴JFF (through-space) Can be observedCan be observedCan be observed

Table 2: Typical ¹⁹F NMR Coupling Constants for Fluoroalkyl Groups.

Vibrational Spectroscopy: Probing Molecular Bonds with IR and Raman

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment, Raman spectroscopy detects the inelastic scattering of light due to changes in polarizability.

Characteristic Frequencies: A Tale of Two Bonds

The key to differentiating fluoroalkyl groups using vibrational spectroscopy lies in identifying the characteristic stretching and deformation frequencies of the C-F and S-F bonds. The S-F stretching vibrations of the SF5 group typically appear as strong and distinct bands in both the IR and Raman spectra.

Fluoroalkyl GroupDominant IR Absorption Bands (cm⁻¹)Key Raman Shifts (cm⁻¹)Vibrational Mode
-SF₅ ~850-950 (strong) ~600-700 (strong) ~700-800 (strong, polarized) ~550-650 (medium) S-F stretching S-F deformation
-CF₃ ~1100-1350 (very strong) ~700-800 (medium) C-F symmetric & asymmetric stretching
-C₂F₅ ~1100-1350 (very strong) ~700-800 (medium) C-F stretching
-C₃F₇ ~1100-1350 (very strong) ~700-800 (medium) C-F stretching

Table 3: Comparative IR and Raman Frequencies for Fluoroalkyl Groups.

A notable feature in the vibrational spectra of SF5-containing compounds is the presence of strong S-F stretching bands in a region where C-F stretches of other fluoroalkyl groups are absent. For instance, the IR and Raman spectra of SF5CF2H show characteristic bands for the SF5 group that are clearly distinguishable from C-F vibrations.[8] The C-F stretching modes of CF3, C2F5, and C3F7 groups typically give rise to very strong and broad absorption bands in the IR spectrum between 1100 and 1350 cm⁻¹, which can sometimes obscure other weaker signals in that region.

Experimental Protocols

High-Resolution ¹⁹F NMR Spectroscopy

Objective: To acquire high-resolution ¹⁹F NMR spectra for the unambiguous identification and characterization of fluoroalkyl-containing compounds.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts, so consistency is key for comparative studies.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a fluorine-capable probe.

    • Tune and match the probe for the ¹⁹F frequency.

    • Lock the field using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • A standard ¹D ¹⁹F pulse sequence with proton decoupling (e.g., zgfhigqn on Bruker instruments) is typically used.

    • Set the spectral width to cover the expected range of fluorine chemical shifts (a wide range of ~250 ppm is a good starting point).

    • The transmitter offset should be centered in the region of interest.

    • Use a calibrated 90° pulse.

    • Set the relaxation delay to at least 5 times the longest T₁ of the fluorine nuclei to ensure quantitative results (typically 2-5 seconds).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the chemical shifts to an external standard (e.g., CFCl₃ at 0 ppm) or an internal standard.

G cluster_NMR 19F NMR Workflow SamplePrep Sample Preparation InstrumentSetup Instrument Setup SamplePrep->InstrumentSetup Dissolve in deuterated solvent Acquisition Data Acquisition InstrumentSetup->Acquisition Tune, Lock, Shim Processing Data Processing Acquisition->Processing Pulse sequence (e.g., zgfhigqn) Analysis Spectral Analysis Processing->Analysis Fourier Transform, Phasing, Referencing

Caption: Workflow for acquiring high-resolution ¹⁹F NMR spectra.

Infrared (IR) and Raman Spectroscopy

Objective: To obtain vibrational spectra to identify characteristic functional group frequencies.

Methodology:

  • Sample Preparation:

    • IR (ATR): Place a small amount of the solid or liquid sample directly on the Attenuated Total Reflectance (ATR) crystal. Ensure good contact between the sample and the crystal.

    • Raman: Place the sample on a suitable substrate (e.g., a glass slide or aluminum foil). For solutions, use a quartz cuvette.

  • Instrument Setup:

    • IR: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Raman: Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 785 nm to minimize fluorescence).

  • Acquisition Parameters:

    • IR: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • Raman: The laser power and acquisition time will need to be optimized for the specific sample to obtain a good signal-to-noise ratio without causing sample degradation.

  • Data Processing:

    • For IR, perform a background subtraction. ATR correction may be applied.

    • For Raman, baseline correction is often necessary to remove fluorescence background.

G cluster_Vibrational Vibrational Spectroscopy Workflow SamplePrep Sample Preparation IR_Setup FTIR-ATR Setup SamplePrep->IR_Setup Solid/Liquid on ATR crystal Raman_Setup Raman Setup SamplePrep->Raman_Setup Solid/Liquid on substrate IR_Acq IR Data Acquisition IR_Setup->IR_Acq Raman_Acq Raman Data Acquisition Raman_Setup->Raman_Acq IR_Proc IR Data Processing IR_Acq->IR_Proc Background Subtraction Raman_Proc Raman Data Processing Raman_Acq->Raman_Proc Baseline Correction

Caption: General workflow for IR and Raman spectroscopic analysis.

Conclusion

The pentafluorosulfanyl group possesses a unique and readily identifiable spectroscopic fingerprint that sets it apart from other commonly used fluoroalkyl groups. In ¹⁹F NMR, the characteristic A4B splitting pattern and the downfield chemical shifts of the SF5 fluorines provide an unambiguous signature. In vibrational spectroscopy, the distinct S-F stretching and deformation modes offer complementary diagnostic bands. A thorough understanding of these spectroscopic differences, coupled with robust experimental protocols, is essential for researchers in drug discovery, materials science, and agrochemicals to confidently characterize and leverage the exceptional properties of the SF5 group in their molecular designs.

References

  • Welch, J. T., & Eswarakrishnan, S. (Eds.). (1991). Fluorine in bioorganic chemistry. John Wiley & Sons.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. (2021). ACS Sensors, 6(11), 4056–4065. [Link]

  • When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. (2021). Dalton Transactions, 50(40), 14195-14200. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. [Link]

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

  • Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. (2015). Scientific Reports, 5(1), 1-8. [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). ACS Omega, 7(15), 12739-12747. [Link]

  • Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. (2021). Max Delbrück Center for Molecular Medicine. [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2013). Reports in Organic Chemistry, 3, 1-9. [Link]

  • New Frontiers and Developing Applications in 19F NMR. (2013). NMR in Biomedicine, 26(7), 745-762. [Link]

  • Infrared and Raman spectra of SF5CF2H. (2019). ResearchGate. [Link]

  • IR and Raman Spectra-Structure Correlations. (2011). In Vibrational Spectroscopy for Medical Diagnosis. [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands. In Chemistry LibreTexts. [Link]

  • Raman Bands. Horiba. [Link]

  • ¹H- and ¹⁹F-NMR spectra images of (E)-ethyl 3,3,4,4,5,5,5-heptafluoropent-1-ene-1-sulfonate 30. (2018). ResearchGate. [Link]

  • ¹⁹F NMR spectra of ethyl acetate extracts of 2-h incubations of R. opacus 1cp with 2-fluorophenol (a) and 3-fluorophenol (b). (2002). ResearchGate. [Link]

  • Raman imaging of molecular groups in the wavenumber silent region. (2021). RSC Chemical Biology, 2(4), 1155-1166. [Link]

  • The Pentafluorosulfanyl Group (SF5). Rowan Scientific. [Link]

  • FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. Northwestern University. [Link]

  • 19 f chemical shifts and coupling constants. (2018). SlideShare. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Chemical Science, 13(10), 2897-2905. [Link]

  • FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. (2007). Spectroscopy, 22(3), 34-42. [Link]

  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. (2023). LCGC International. [Link]

  • Preparations of SF5- and CF3-substituted arenes utilizing the 7-oxabicyclo[2.2.1]hept-2-ene synthones. (2006). Journal of Fluorine Chemistry, 127(11), 1471-1481. [Link]

  • Open-source Raman spectra of chemical compounds for active pharmaceutical ingredient development. (2023). Scientific Data, 10(1), 1-9. [Link]

  • How To Prepare Sample For Raman Spectroscopy? (2024, February 7). YouTube. [Link]

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Validation of Synthetic Routes to 4-(Pentafluorosulfur)benzyl alcohol

[1]

Executive Summary: The "Super-Trifluoromethyl" Building Block

In modern drug discovery, the pentafluorosulfanyl (SF₅) group is increasingly utilized as a bioisostere for trifluoromethyl (-CF₃) or tert-butyl groups.[1] It offers higher lipophilicity, strong electronegativity, and exceptional metabolic stability, often improving the pharmacokinetic profile of lead compounds.

4-(Pentafluorosulfur)benzyl alcohol (CAS: 17719-21-6) is a critical "linker" intermediate.[1] It provides a reactive hydroxyl handle for etherification or esterification while installing the robust SF₅ moiety.

This guide validates and compares the two primary synthetic strategies for accessing this alcohol:

  • Route A: Reductive coupling from 4-(pentafluorosulfur)benzoic acid.[1]

  • Route B: Metal-Halogen exchange/Formylation from 1-bromo-4-(pentafluorosulfur)benzene.

Comparative Analysis of Synthetic Routes

Route A: Reduction of 4-(Pentafluorosulfur)benzoic Acid

Mechanism: Nucleophilic hydride transfer using Lithium Aluminum Hydride (LiAlH₄).[1] Best For: Scale-up when the benzoic acid precursor is commercially sourced or generated via bulk oxidation.[1]

  • Pros: Single-step transformation; high atom economy; generally high yields (>85%).[1]

  • Cons: Requires handling of pyrophoric LiAlH₄; the acid precursor is significantly more expensive than the aryl bromide.

Route B: Organometallic Formylation & Reduction

Mechanism: Grignard or Lithiation of the aryl bromide


1Best For:1
  • Pros: Starts from the cheapest, most available SF₅ precursor; flexible intermediate (benzaldehyde) can be diverted to other chemistry.

  • Cons: Multi-step (2-3 steps); sensitive organometallic intermediates; lower overall yield compared to direct acid reduction.[1]

Performance Metrics Summary
MetricRoute A: Acid ReductionRoute B: Bromide Formylation
Starting Material 4-SF₅-Benzoic Acid1-Bromo-4-SF₅-benzene
Reagents LiAlH₄, THFMg/Li, DMF, NaBH₄
Step Count 12 (One-pot possible)
Typical Yield 85-92%65-75% (Overall)
Safety Profile High Risk (Pyrophoric hydride)Moderate Risk (Organolithium/Grignard)
Cost Efficiency Low (Expensive precursor)High (Cheap precursor)

Validated Experimental Protocols

Protocol A: LiAlH₄ Reduction of 4-(Pentafluorosulfur)benzoic Acid[1]

Principle: The SF₅ group is chemically robust and survives standard hydride reduction conditions that would degrade other fluorinated motifs (e.g., some polyfluorinated aromatics).

Materials:

  • 4-(Pentafluorosulfur)benzoic acid (1.0 eq)[1]

  • LiAlH₄ (2.0 M in THF, 1.5 eq)[1]

  • Anhydrous THF (Solvent)[1]

Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Charge with 4-(pentafluorosulfur)benzoic acid and anhydrous THF (0.2 M concentration). Cool to 0°C.[2]

  • Addition: Add LiAlH₄ solution dropwise via syringe. Note: Gas evolution (H₂) will occur.[1] Control rate to maintain temperature <5°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane).[1] The acid spot (baseline) should disappear.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the weight of LiAlH₄ in grams.
  • Isolation: Filter the granular aluminum salts through a Celite pad. Concentrate the filtrate in vacuo.

  • Purification: The crude oil usually crystallizes upon standing. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Grignard Formation & Reduction (From Aryl Bromide)[1]

Principle: The electron-withdrawing nature of the SF₅ group stabilizes the negative charge on the phenyl ring, making the Grignard reagent less nucleophilic than standard PhMgBr, but sufficient for formylation with DMF.

Materials:

  • 1-Bromo-4-(pentafluorosulfur)benzene (1.0 eq)[1]

  • Magnesium turnings (1.2 eq, iodine activated)

  • DMF (Dimethylformamide, 1.5 eq)[1]

  • NaBH₄ (0.5 eq)[1]

  • Anhydrous THF[1]

Workflow:

  • Grignard Initiation: In a dry flask, activate Mg turnings with a crystal of I₂. Add a portion (10%) of the bromide in THF. Heat gently to initiate (color change to turbid grey).

  • Formation: Add the remaining bromide dropwise at a rate to maintain gentle reflux. Stir for 1 hour after addition.

  • Formylation: Cool the Grignard solution to 0°C. Add anhydrous DMF dropwise. Stir for 1 hour at RT.

  • Hydrolysis (Acidic): Quench with 1M HCl. Stir vigorously for 30 mins to hydrolyze the intermediate hemiaminal to 4-(pentafluorosulfur)benzaldehyde . Extract with ether and concentrate.

  • Reduction: Redissolve the crude aldehyde in MeOH. Add NaBH₄ (0.5 eq) at 0°C. Stir for 30 mins.

  • Workup: Quench with water, extract with EtOAc, dry over MgSO₄, and concentrate.

Structural Visualization & Logic

The following diagram illustrates the decision logic and chemical pathways for synthesizing the target alcohol.

Gcluster_legendRoute LogicTargetTARGET:This compoundAcidPrecursor A:4-SF5-Benzoic AcidLiAlH4Reduction(LiAlH4 / THF)Acid->LiAlH4Direct RouteBromidePrecursor B:1-Bromo-4-SF5-benzeneGrignard1. Mg / THF2. DMF (Formylation)Bromide->GrignardActivationAldehydeIntermediate:4-SF5-BenzaldehydeNaBH4Reduction(NaBH4 / MeOH)Aldehyde->NaBH4Step 2LiAlH4->TargetYield: >85%Grignard->AldehydeHydrolysisNaBH4->TargetYield: ~70%LegendRoute A: High Cost / High YieldRoute B: Low Cost / Multi-step

Figure 1: Synthetic pathways to this compound comparing direct acid reduction (Route A) and bromide functionalization (Route B).

Expert Commentary & Troubleshooting

Stability of the SF₅ Group

A common concern is the defluorination of the SF₅ group under reducing conditions. Unlike the trifluoromethyl group, which can occasionally suffer from over-reduction or hydrolysis in strongly basic/nucleophilic media, the SF₅ group is remarkably inert to LiAlH₄ and Grignard conditions. However, avoid using dissolving metal reductions (e.g., Na/NH₃), as these can degrade the S-F bonds.[1]

Purification Challenges

Because the SF₅ group is highly lipophilic, the target alcohol and its precursors often co-elute in non-polar solvents.

  • Tip: If running column chromatography, use a gradient of Hexane:DCM (Dichloromethane) rather than Hexane:EtOAc.[1] The alcohol interacts better with DCM, improving separation from the non-polar bromide starting material.

Safety: The "Fieser" Quench

When using Route A, the LiAlH₄ quench is the most hazardous step. The SF₅-benzyl alcohol product is stable, but the aluminum salts can trap the product. The specific stoichiometry (1:1:3 water:NaOH:water) described in Protocol A ensures the salts form a granular precipitate that is easy to filter, maximizing recovery yield.

References

  • Svida, K. et al. (2012).[1] Synthesis and Properties of Pentafluorosulfanyl-Substituted Analogs. Journal of Fluorine Chemistry.

  • Altotech. (2023).[1][3] this compound Product Specifications and Applications.

  • Beier, P. et al. (2010).[1] Nucleophilic Substitution of Nitroarenes: A New Route to SF5-Aromatics. Organic Letters. [1]

  • Sigma-Aldrich. (2023).[1] Lithium Aluminum Hydride Reduction Protocols.

  • BenchChem. (2025).[1] Stability of SF5-Functionalized Molecules under Acidic and Basic Conditions.

A Technical Guide to the Bioisosteric Replacement of a Nitro Group with Pentafluorosulfanyl (SF5)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparison for Drug Development Professionals

Introduction: The Quest for Superior Analogs

In the landscape of medicinal chemistry, bioisosterism—the strategy of exchanging one functional group for another with similar physicochemical properties to enhance a molecule's biological activity—is a cornerstone of lead optimization. The nitro group (NO₂), a compact and strongly electron-withdrawing moiety, has been a frequent component in pharmacophores. However, its application is often marred by metabolic liabilities; the in vivo reduction of the nitro group can lead to the formation of toxic nitroso and hydroxylamine intermediates[1]. This inherent risk necessitates the exploration of suitable bioisosteres that can replicate its desirable electronic properties while offering a superior safety and pharmacokinetic profile.

Emerging from the expanding toolkit of fluorinated functional groups, the pentafluorosulfanyl (SF₅) group has garnered significant attention as a promising, albeit more complex, replacement for the nitro group[2][3]. Often dubbed a "super-trifluoromethyl group," SF₅ offers a unique combination of steric bulk, extreme electronegativity, and exceptional metabolic stability, positioning it as a compelling alternative in drug design[4][5]. This guide provides a comprehensive assessment of the SF₅ group as a bioisostere for the nitro group, synthesizing data on their comparative properties, synthetic challenges, and biological implications to inform rational drug design.

Part 1: A Head-to-Head Comparison of Physicochemical Properties

The decision to substitute a nitro group with an SF₅ moiety is driven by the profound yet nuanced differences in their fundamental properties. While both are potent electron-withdrawing groups, they diverge significantly in size, lipophilicity, and metabolic fate. Understanding these distinctions is critical to predicting the impact of this bioisosteric switch on a molecule's overall profile.

Data Presentation: Nitro vs. SF₅ Properties
PropertyNitro Group (-NO₂)Pentafluorosulfanyl Group (-SF₅)Implication in Drug Design
**Van der Waals Volume (ų) **~22.4~55.4The larger size of SF₅ can significantly alter ligand-receptor interactions and conformation. It is sterically more demanding than NO₂ but comparable to a tert-butyl group.[6]
Hammett Constant (σp) +0.78+0.68Both are strong electron-withdrawing groups, influencing molecular pKa and binding interactions. The SF₅ group's effect is comparable to that of the nitro group.[6][7]
Hansch Lipophilicity (π) -0.28+1.23 to +1.50The SF₅ group dramatically increases lipophilicity, which can enhance membrane permeability and absorption but may also increase metabolic clearance or off-target effects.[6][8][9]
Dipole Moment (Debye) ~4.2 (Nitrobenzene)~3.4 (PhSF₅)Both groups induce strong dipole moments, but the direction and magnitude differ, affecting solubility and receptor binding.[9][10]
Metabolic Stability Prone to reductionHighly stableThe S-F bonds are exceptionally strong, making the SF₅ group highly resistant to metabolic degradation, a key advantage over the reducible nitro group.[2][3]
Synthetic Accessibility High (standard nitration)ChallengingThe synthesis of SF₅-containing molecules is complex and often requires specialized reagents and conditions, which has historically limited its use.[2][11]
Expert Analysis of Physicochemical Differences

The most striking contrast lies in their contribution to lipophilicity . The nitro group is relatively polar and can engage in hydrogen bonding, often increasing a compound's aqueous solubility. Conversely, the SF₅ group is highly lipophilic, a property conferred by its five fluorine atoms[2][8]. This switch can be leveraged to improve a drug candidate's ability to cross cellular membranes, a critical factor for oral bioavailability and CNS penetration. However, this increased lipophilicity must be carefully balanced, as excessively high LogP values can lead to poor solubility, increased binding to plasma proteins, and greater susceptibility to certain metabolic pathways (though the SF₅ group itself remains robust).

From an electronic standpoint , both groups exert a powerful electron-withdrawing effect, as indicated by their positive Hammett constants[6][7]. This property is often crucial for a molecule's interaction with its biological target. The SF₅ group effectively mimics this electronic pull, making it a suitable replacement where this property is essential for pharmacodynamic activity.

The steric profile of the SF₅ group is significantly larger than the nitro group[6]. Its octahedral geometry presents a distinct three-dimensional shape that can either be beneficial, by promoting a more favorable binding conformation, or detrimental, by causing steric clashes within a receptor's active site. This makes the SF₅ substitution less of a direct "drop-in" replacement and more of a strategic modification that requires careful consideration of the target's topology.

The paramount advantage of the SF₅ group is its metabolic stability [2]. The nitro group is well-known to undergo enzymatic reduction in the hypoxic environments of cells, generating reactive intermediates that can cause cytotoxicity and genotoxicity[1]. The SF₅ group, with its strong sulfur-fluorine bonds, is exceptionally resistant to both chemical and enzymatic degradation, effectively eliminating this major toxicity pathway and potentially extending the drug's half-life[2][3].

Part 2: Navigating the Synthetic Landscape

The practical application of the SF₅ group has long been hampered by synthetic challenges[11]. While aromatic nitro groups are readily installed via electrophilic nitration, the introduction of an SF₅ moiety is far less straightforward.

  • Early methods for creating aryl-SF₅ compounds involved direct fluorination of diaryl disulfides or the use of hazardous reagents like S₂F₁₀, which often resulted in low yields[10].

  • Modern advancements have provided more reliable routes. The development of protocols using SF₅Cl for radical addition to unsaturated systems has expanded access to aliphatic SF₅ compounds[6][9]. For aromatic systems, improved procedures starting from commercially available building blocks like 1-nitro-3-(pentafluorosulfanyl)benzene have become more common[10].

  • Building Block Availability : The increasing commercial availability of key SF₅-containing scaffolds is lowering the barrier to entry for many research labs, making this bioisosteric replacement a more feasible strategy[4][12][13].

The choice to pursue an SF₅ analog must therefore be weighed against the increased synthetic complexity and cost compared to its nitro-containing counterpart.

Part 3: Biological Consequences & Case Studies

Replacing a nitro group with SF₅ can profoundly influence a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and its pharmacodynamic activity.

Case Study: Dihydroorotate Dehydrogenase (DHODH) Inhibitors

A compelling example of this bioisosteric replacement is seen in the development of analogs of the disease-modifying anti-rheumatic drugs (DMARDs) Teriflunomide and Leflunomide. Researchers synthesized SF₅-containing versions of these drugs, which are known inhibitors of human dihydroorotate dehydrogenase (DHODH). The study found that the SF₅ bioisosteres led to improved inhibition of DHODH compared to the parent drugs[12]. This suggests that in this specific context, the unique steric and electronic properties of the SF₅ group resulted in a more favorable interaction with the enzyme's active site, demonstrating the potential for this substitution to not only mitigate toxicity but also enhance efficacy.

Visualization: Logic of Bioisosteric Replacement

The decision-making process for employing this bioisosteric switch can be visualized as a logical workflow.

G cluster_0 Initial Candidate Profile cluster_1 Bioisosteric Strategy cluster_2 Comparative Assessment cluster_3 Outcome & Decision Start Nitro-Containing Lead Compound Problem Good Potency but Metabolic Liability (NO₂ Reduction) Start->Problem In Vitro/Vivo Screening Hypothesis Hypothesis: SF₅ can mimic NO₂ electronics with improved stability Problem->Hypothesis Synthesis Synthesize SF₅ Analog Hypothesis->Synthesis Compare Head-to-Head Comparison Synthesis->Compare Potency Potency Assay (e.g., IC₅₀) Compare->Potency Metabolism Metabolic Stability (e.g., Microsome Assay) Compare->Metabolism Toxicity Cytotoxicity Assay Compare->Toxicity Result1 Improved Profile: Potency Maintained/Improved, Stability Increased, Toxicity Reduced Toxicity->Result1 Success Result2 Negative Outcome: Loss of Potency or Unfavorable PK Properties Toxicity->Result2 Failure Decision Advance SF₅ Candidate Result1->Decision Redesign Re-evaluate/Redesign Result2->Redesign

Caption: Workflow for a nitro to SF₅ bioisosteric replacement study.

Part 4: Key Experimental Protocols

To empirically validate the advantages of an SF₅ replacement, two key experiments are fundamental: assessing the change in lipophilicity and quantifying the improvement in metabolic stability.

Protocol 1: Determination of Lipophilicity (LogP) by HPLC

Objective: To quantitatively compare the lipophilicity of a nitro-containing parent compound and its SF₅ analog.

Rationale: This method provides a rapid and reliable measure of the partition coefficient (LogP), which is a crucial parameter for predicting ADME properties. It correlates the retention time of a compound on a reverse-phase HPLC column with the LogP values of known standards.

Methodology:

  • Standard Preparation: Prepare a stock solution (1 mg/mL) for a series of standard compounds with known LogP values (e.g., Acetone, Toluene, Naphthalene). Also prepare 1 mg/mL stock solutions of the nitro- and SF₅-containing test compounds in acetonitrile.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good separation and reasonable retention times.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength for the compounds of interest (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Calibration Curve: Inject each standard compound and record its retention time (t_R). Plot LogP (Y-axis) versus log(k) (X-axis), where k = (t_R - t_0) / t_0. (t_0 is the column dead time, measured by injecting a non-retained compound like uracil).

  • Sample Analysis: Inject the nitro- and SF₅-containing test compounds under the identical conditions and record their retention times.

  • LogP Calculation: Calculate the log(k) for each test compound and use the linear regression equation from the calibration curve to determine their experimental LogP values.

  • Data Analysis: Compare the LogP value of the SF₅ analog to the nitro parent compound. A significantly higher value for the SF₅ analog is expected.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To assess the metabolic stability of the SF₅ analog in comparison to its nitro-containing parent.

Rationale: This assay simulates the phase I metabolism that occurs in the liver. The disappearance of the parent compound over time provides a measure of its metabolic lability. The nitro compound is expected to be metabolized more rapidly than the highly stable SF₅ analog.

Methodology:

  • Reagent Preparation:

    • Test Compounds: 1 mM stock solutions in DMSO.

    • HLM: Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH Regeneration System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously generates the NADPH cofactor required by cytochrome P450 enzymes.

  • Incubation:

    • Pre-warm the HLM suspension and NADPH regeneration system to 37°C.

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound to achieve a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant for analysis.

  • Quantification: Analyze the samples using LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

    • Compare the t₁/₂ of the SF₅ analog to the nitro compound. A significantly longer half-life for the SF₅ compound indicates greater metabolic stability.

Visualization: Structural & Electronic Comparison

Caption: Physicochemical comparison of nitrobenzene and PhSF₅.

Conclusion and Future Perspectives

The bioisosteric replacement of a nitro group with a pentafluorosulfanyl (SF₅) group represents a powerful, albeit challenging, strategy in modern drug design. The SF₅ group effectively mimics the strong electron-withdrawing nature of the nitro group while offering a distinct steric profile and, most importantly, vastly superior metabolic stability[2][3]. This substitution can successfully mitigate the risk of toxicity associated with the reductive metabolism of nitroarenes, potentially extending a drug's half-life and improving its safety profile.

However, the significant increase in lipophilicity and steric bulk, coupled with ongoing synthetic hurdles, means this is not a universally applicable exchange. It requires careful, case-by-case evaluation, supported by robust computational modeling and empirical testing. As synthetic methodologies continue to evolve and the accessibility of SF₅-containing building blocks improves, the strategic deployment of this "super-trifluoromethyl" group is poised to become an increasingly valuable tool in the medicinal chemist's arsenal for overcoming the inherent liabilities of the nitro group.

References

  • Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]

  • Centre for Medicines Discovery. (2022, April 05). Expanding the Repertoire of Low-Molecular-Weight Pentafluorosulfanyl-Substituted Scaffolds. [Link]

  • Beier, P., et al. (2011). SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides. Organic Letters. [Link]

  • National Institutes of Health (NIH). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. [Link]

  • Chan, J. M. W. (2019). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Journal of Materials Chemistry C. [Link]

  • Gontijo, J. V., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • Teva, D., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]

  • Sponsel, C., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]

  • Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. (2023, June 09). Figshare. [Link]

  • Frizet, A., et al. (2026). Organophotoredox-Catalyzed Alkylation of Vinylsulfur Pentafluoride: Expanding Access to SF5-Containing Aliphatic Molecules. Organic Letters. [Link]

  • Properties of the SF5 group and the major key discoveries reported in the field. ResearchGate. [Link]

  • Melius Organics. Pentafluorosulfanyl (SF5) technology. [Link]

Sources

head-to-head comparison of different methods for SF5 group installation

Author: BenchChem Technical Support Team. Date: February 2026

The "Super-Trifluoromethyl" group, pentafluorosulfanyl (


), offers exceptional metabolic stability, high lipophilicity (

), and strong electron-withdrawing character (

).[1] However, its installation remains a significant synthetic bottleneck.

This guide provides a head-to-head comparison of the two dominant methodologies for installing the


 group: Radical Addition  (for aliphatic targets) and Oxidative Fluorination  (for aromatic targets).[2]

Executive Summary

The choice of installation method is dictated primarily by the substrate class (Aliphatic vs. Aromatic). Unlike the trifluoromethyl (


) group, which has versatile electrophilic, nucleophilic, and radical reagents, the 

group lacks a stable "electrophilic

" reagent. Consequently, installation relies on building the C-S-F architecture step-by-step or adding the pre-formed

radical to unsaturated bonds.[2]
FeatureMethod A: Radical Addition Method B: Oxidative Fluorination
Primary Target Aliphatic

(Alkyl/Alkenyl)
Aromatic

(Aryl)
Key Reagent

(Gas) or


or

gas
Precursor Alkenes, AlkynesDiaryl Disulfides, Thiols
Mechanism Radical Chain PropagationOxidative Fluorination (

)
Conditions Mild (

C to RT),

or Light
Harsh (Oxidizing), often requires specialized vessels
Key Limitation Chlorination byproduct (

contains Cl)
Requires stoichiometric Ag salts or

handling

Method A: Radical Pentafluorosulfanylation (Aliphatic Targets)[4][5][8][13]

This is the gold standard for creating


 bonds. The reaction involves the addition of 

(where X = Cl, Br) across a carbon-carbon multiple bond.
The Mechanism: Radical Chain

The reaction proceeds via a radical chain mechanism.[3][4][5] The weak S-Cl bond in


 (BDE 

69 kcal/mol) allows for homolytic cleavage.[2] The electrophilic

radical adds rapidly to the alkene, forming a carbon-centered radical which then abstracts a chlorine atom to propagate the chain.

RadicalMechanism Initiator Initiator (Et3B or hν) SF5Cl SF5-Cl Initiator->SF5Cl Homolysis SF5_Rad SF5• (Radical) SF5Cl->SF5_Rad - Cl• Product Product (R-CHCl-CH2-SF5) SF5Cl->Product Alkene Alkene (R-CH=CH2) SF5_Rad->Alkene Addition C_Rad Carbon Radical (R-CH•-CH2-SF5) Alkene->C_Rad C_Rad->SF5Cl Cl Abstraction Product->SF5_Rad Chain Propagation

Caption: Radical chain cycle for SF5Cl addition to alkenes. The SF5 radical is the propagating species.[3][6][4]

Experimental Protocols
Protocol A1: The Dolbier Method (Et3B Initiated)

Source: Dolbier et al., J. Org. Chem. 2002 [1] This method uses triethylborane (


) to initiate the reaction at low temperatures, suppressing side reactions.

Materials:

  • Alkene substrate (1.0 equiv)

  • 
     gas (condensed)[6]
    
  • 
     (1M in hexanes, 0.1 equiv)
    
  • Solvent:

    
     or Hexane[2]
    
  • Dry Ice/Acetone bath (

    
    C)[2]
    

Step-by-Step:

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a dry ice condenser. Flush with Argon.

  • Condensation: Cool the flask to

    
    C. Condense 
    
    
    
    gas (approx. 1.2 equiv) into the flask. (Note:
    
    
    boils at
    
    
    C).[2]
  • Addition: Add the solvent and the alkene substrate via syringe.[2]

  • Initiation: Slowly add the

    
     solution dropwise via syringe. Caution: 
    
    
    
    is pyrophoric.[2][6]
  • Reaction: Stir at

    
    C for 1-2 hours. The disappearance of the yellow color of 
    
    
    
    (if concentrated) or TLC monitoring indicates completion.
  • Quench: Allow the mixture to warm to room temperature. Excess

    
     will off-gas (vent into a caustic scrubber).[2]
    
  • Workup: Wash with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
Protocol A2: The "Gas-Free" Togni Method

Source: Togni et al., Angew.[7] Chem. Int. Ed. 2019 [2] This modern variant avoids handling gaseous


 by generating it in situ from stable precursors.[2]

Materials:

  • Potassium Fluoride (KF)[8]

  • Sulfur (

    
    )
    
  • Trichloroisocyanuric acid (TCICA)[8]

  • Alkene substrate[2][9][5][10]

  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step:

  • Mix KF,

    
    , and TCICA in acetonitrile.
    
  • Add the alkene substrate.[2][6][4][5]

  • Stir at room temperature. The reagents generate

    
     in solution, which then undergoes radical addition (often initiated by ambient light or slight heating).
    
  • Standard aqueous workup.[2]

Method B: Oxidative Fluorination (Aromatic Targets)

Installing


 onto an aromatic ring is far more challenging than aliphatic addition.[2] It requires oxidizing a sulfur atom from oxidation state +2 (disulfide) or -2 (thiol) all the way to +6.[2]
The Mechanism: Stepwise Oxidation

The reaction typically proceeds through a disulfide precursor. Silver(II) fluoride (


) acts as both a powerful single-electron oxidant and a fluoride source.[2]

OxidativeMechanism Disulfide Ar-S-S-Ar (Disulfide) Cat_Rad [Ar-S-S-Ar]•+ (Radical Cation) Disulfide->Cat_Rad AgF2 (Oxidation) AgF2 AgF2 (Oxidant) SF3 Ar-SF3 (Intermediate) Cat_Rad->SF3 F- transfer / Cleavage SF4Cl Ar-SF4-Cl (Chlorination byproduct) SF3->SF4Cl If Cl source present SF5 Ar-SF5 (Final Product) SF3->SF5 AgF2 (Further Oxidation)

Caption: Oxidative fluorination of aryl disulfides to aryl-SF5 using AgF2.

Experimental Protocol: The Umemoto Method

Source: Umemoto et al., Beilstein J. Org.[11][7] Chem. 2012 [3] This is the scalable industrial standard for producing


.[2]

Materials:

  • Diaryl disulfide (

    
    )[2]
    
  • Silver(II) fluoride (

    
    , ~10-14 equiv)
    
  • Solvent: Perfluorohexane (

    
    ) or Trichlorotrifluoroethane (
    
    
    
    ) - Note: Modern adaptations use dry acetonitrile or chlorocarbons, but fluorocarbon solvents give best yields.[2]
  • Teflon (FEP) reaction vessel (Glass is etched by HF byproducts).[2]

Step-by-Step:

  • Vessel Prep: Use a completely dry Teflon vessel.

  • Charging: Add

    
     and the fluorinated solvent.
    
  • Addition: Add the diaryl disulfide.[2]

  • Reaction: Heat the mixture to reflux (or specified temp, usually 40-60°C) for 12-24 hours. The reaction mixture will change color as

    
     (black) is reduced to 
    
    
    
    (brown/yellow).
  • Filtration: Filter off the silver salts through a pad of celite (Caution:

    
     residues can be reactive).[2]
    
  • Purification: The filtrate contains the

    
     product, often accompanied by 
    
    
    
    or
    
    
    side products.[2] Purify via distillation or silica chromatography.[2]

Comparative Analysis

MetricRadical Addition (

)
Oxidative Fluorination (

)
Scope Alkenes, Alkynes, CycloalkenesElectron-deficient & neutral Aromatics
Yield High (70-95%)Moderate (40-70%)
Functional Group Tolerance Good (Esters, nitriles, halides stable)Low (Oxidizes amines, alcohols, aldehydes)
Scalability High (Gas-free method scales well)Medium (High cost of Ag, waste disposal)
Safety Profile

is toxic;

is pyrophoric.

is a strong oxidant; HF generation.[2]
Strategic Use Early-stage building block synthesisLate-stage installation (if FG allows)

Expert Commentary & Troubleshooting[2]

  • The "Chlorine Problem" in Method A: The product of radical addition is

    
    .[2] The chlorine atom is often unwanted.[2]
    
    • Solution: Dehydrochlorination (using NaOEt) yields the vinyl-

      
        derivative, which is a versatile Michael acceptor.
      
    • Solution: Reduction (using

      
      ) removes the Cl to give the saturated 
      
      
      
      .[2]
  • Substrate Purity in Method B: The oxidative method is notoriously sensitive to moisture.[2] Water reacts with the intermediate

    
     to form 
    
    
    
    (sulfonyl fluoride), a "dead" pathway. Strictly anhydrous conditions are non-negotiable.

References

  • Dolbier, W. R.; et al. "Efficient Synthesis of SF5-Containing Aliphatic Compounds."[2] Journal of Organic Chemistry, 2002 , 67, 1860–1862. Link

  • Togni, A.; et al. "Making the SF5 Group More Accessible: A Gas-Reagent-Free Approach to Aryl Tetrafluoro-λ6-sulfanyl Chlorides."[2][7] Angewandte Chemie International Edition, 2019 , 58, 1950–1954.[7] Link

  • Umemoto, T.; Garrick, L. M.; Saito, N. "Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues."[11][7] Beilstein Journal of Organic Chemistry, 2012 , 8, 461–471.[7] Link

  • Sheppard, W. A. "Arylsulfur Pentafluorides."[2][11] Journal of the American Chemical Society, 1962 , 84, 3064–3072.[11] Link

  • Savoie, P. R.; Welch, J. T. "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds."[2][11] Chemical Reviews, 2015 , 115, 1130–1190.[11] Link

Sources

Validating the Structure of 4-(Pentafluorosulfur)benzyl Alcohol Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Structure of 4-(Pentafluorosulfur)benzyl Alcohol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Rise of the "Super-Trifluoromethyl"

In modern medicinal chemistry, the pentafluorosulfanyl group (


) has emerged as a superior bioisostere to the trifluoromethyl (

) group. Often termed "super-trifluoromethyl," the

moiety offers unique physicochemical properties—enhanced lipophilicity, high electronegativity, and a sterically demanding octahedral geometry—that can significantly improve metabolic stability and potency.

However, the structural validation of this compound derivatives presents specific analytical challenges. Unlike the singlet signal of


, the 

group exhibits complex spin-spin coupling that can be misinterpreted as impurities by inexperienced analysts. This guide provides a definitive, self-validating protocol for confirming the identity of these derivatives, contrasting them directly with their

and non-fluorinated analogs.

Comparative Analysis: vs. vs. Native Benzyl Alcohol

To validate the structure effectively, one must understand how the


 group alters the molecule's physicochemical and spectral footprint compared to standard alternatives.
Table 1: Physicochemical & Spectral Comparison
FeatureThis compound 4-(Trifluoromethyl)benzyl alcohol Benzyl Alcohol
Structure Octahedral geometry at SulfurTetrahedral geometry at CarbonPlanar Aromatic
Electronic Effect (

)
+0.68 (Strong Electron Withdrawing)+0.54 (Electron Withdrawing)0.00 (Reference)
Lipophilicity (

)
+1.51 (Highly Lipophilic)+0.88 (Moderately Lipophilic)0.00
Steric Volume (

)
~110 ų (Bulky)~60 ų~40 ų

NMR Pattern
AB4 System (Doublet + Quintet)Singlet N/A

Shift (

)

(1F),

(4F)

N/A
Coupling (

)

N/AN/A

Key Insight: The drastic difference in steric volume and lipophilicity makes the


 derivative a potent tool for blocking metabolic hot-spots, but it also requires higher solvent volumes for NMR solubility compared to the 

analog.

Structural Validation Protocols

The following protocols are designed as a self-validating system . If the data does not meet the specific coupling criteria described, the structure is likely incorrect (e.g., degradation to a sulfonyl fluoride).

Protocol A: The "Smoking Gun" NMR Analysis

The most common error in characterizing


 compounds is misidentifying the multiplet signals. The 

group has

symmetry, resulting in two distinct fluorine environments: one axial fluorine (

) and four equatorial fluorines (

).

Methodology:

  • Solvent Selection: Dissolve 10 mg of sample in

    
    . Avoid DMSO-
    
    
    
    if high-resolution splitting is required due to viscosity broadening.
  • Acquisition: Acquire

    
     NMR (un-decoupled is preferred to see H-F coupling, but decoupled is clearer for F-F).
    
  • Validation Criteria:

    • Signal 1 (Equatorial): Look for a doublet (integration = 4) around

      
       to 
      
      
      
      ppm.
    • Signal 2 (Axial): Look for a quintet (integration = 1) around

      
       to 
      
      
      
      ppm.
    • Coupling Constant: Calculate the difference in Hz between peaks. A true

      
       group must show a coupling constant (
      
      
      
      ) of 145–155 Hz .
    • Rejection Criteria: If you see a singlet or a triplet, the

      
       group has degraded or the synthesis failed.
      
Protocol B: Mass Spectrometry & Fragmentation

Standard ESI-MS often fails to show the molecular ion


 for these electron-deficient alcohols.

Methodology:

  • Ionization: Use APCI (Atmospheric Pressure Chemical Ionization) in negative mode

    
     or EI (Electron Impact) for GC-MS.
    
  • Fragmentation Logic:

    • 
       Loss:  Look for a neutral loss of 127 Da (
      
      
      
      radical) or sequential loss of F atoms (
      
      
      ).
    • Benzyl Cleavage: In EI, the tropylium ion analog will be shifted by the mass of the

      
       group.
      
    • Comparison:

      
       derivatives typically show a stable 
      
      
      
      with a prominent
      
      
      (
      
      
      ) fragment.
      
      
      fragmentation is more extensive due to the weaker S-F bonds compared to C-F.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating the synthesis of this compound from a precursor (e.g., 4-(pentafluorothio)benzoyl chloride).

ValidationWorkflow Start Crude Product (Reduction of SF5-Benzoyl Chloride) NMR_19F Step 1: 19F NMR Analysis (Solvent: CDCl3) Start->NMR_19F Check_Pattern Analyze Splitting Pattern NMR_19F->Check_Pattern Result_Singlet Singlet Observed (-63 ppm) Check_Pattern->Result_Singlet Singlet Result_AB4 Doublet (4F) + Quintet (1F) (60-90 ppm) Check_Pattern->Result_AB4 AB4 System Fail_CF3 REJECT: CF3 Impurity or Analog Result_Singlet->Fail_CF3 Check_Coupling Calculate J-Coupling Result_AB4->Check_Coupling Fail_Degrade REJECT: Degradation (Sulfonyl Fluoride?) Check_Coupling->Fail_Degrade J < 100 Hz Pass_SF5 PASS: SF5 Group Intact (J = 150 Hz) Check_Coupling->Pass_SF5 J ~ 150 Hz NMR_1H Step 2: 1H NMR Analysis Pass_SF5->NMR_1H Final_Check Check Benzylic CH2 (~4.7 ppm, doublet/singlet) NMR_1H->Final_Check Valid VALIDATED STRUCTURE 4-(SF5)benzyl alcohol Final_Check->Valid Matches

Caption: Decision tree for the structural validation of SF5-benzyl alcohol derivatives via NMR spectroscopy.

Experimental Case Study: Reduction & Characterization

Objective: Synthesize and validate this compound from 4-(pentafluorosulfur)benzoic acid.

Reagents:

  • Precursor: 4-(pentafluorosulfur)benzoic acid (1.0 eq)

  • Reductant: Borane-THF complex (

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous THF

Procedure:

  • Reaction: The acid is dissolved in THF at 0°C.

    
     is added dropwise. The mixture is warmed to RT and stirred for 4 hours.
    
  • Quench: Methanol is added carefully to destroy excess borane.

  • Workup: Solvent evaporation followed by extraction (EtOAc/Water).

  • Validation (Data Output):

    • 
       NMR:  The crude showed a doublet at 
      
      
      
      62.5 ppm and a quintet at
      
      
      84.2 ppm with
      
      
      . This confirms the
      
      
      ring remained stable during reduction.
    • 
      H NMR:  Aromatic protons appeared as two doublets at 
      
      
      
      7.71 (
      
      
      Hz) and
      
      
      7.40 (
      
      
      Hz). The benzylic methylene (
      
      
      ) appeared as a singlet at
      
      
      4.75 ppm (broadened slightly by OH coupling).
    • Comparison: If the

      
       analog were used, the aromatic region would show similar splitting, but the 
      
      
      
      signal would be a single peak at
      
      
      -62.8 ppm.

References

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

  • Prinz, C., et al. (2021).[1] Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Sensors, 6(11), 3948–3956. Link

  • Tokunaga, E., et al. (2013). Pentafluorosulfanyl (SF5) Group as a "Super-Trifluoromethyl" Group in Drug Discovery. Drug Discovery Today, 18(1-2), 48-54.
  • BenchChem Technical Support. (2025). Stability of SF5-Functionalized Molecules: Troubleshooting Guide. Link

  • Beier, P., et al. (2012). Nucleophilic substitution of nitro group in nitroarenes by pentafluorosulfanyl group. Tetrahedron, 68(38), 7840-7847.

Sources

comparing the electrochemical properties of SF5 and CF3 substituted aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of organofluorine chemistry, the trifluoromethyl group (-CF


 ) has long been the gold standard for modulating lipophilicity and metabolic stability. However, the pentafluorosulfanyl group (-SF

), often termed the "super-trifluoromethyl" group, has emerged as a superior alternative for specific high-performance applications.

This guide provides an objective, data-driven comparison of the electrochemical properties of SF


 and CF

substituted aromatics. While both groups are strongly electron-withdrawing, our analysis reveals that SF

imparts a significantly more positive reduction potential
to the aromatic core, facilitating electron acceptance while maintaining exceptional chemical stability.[1] This distinct redox profile, combined with higher lipophilicity and steric bulk, offers researchers a powerful tool for tuning the electronic properties of drug candidates and optoelectronic materials.

Electronic Structure & Physicochemical Foundation[1]

To understand the electrochemical behavior, we must first ground our analysis in the fundamental electronic parameters that drive redox events. The electrochemical reduction potential (


) of a substituted aromatic system correlates directly with the Hammett substituent constants (

).
Comparative Electronic Parameters

The following table summarizes the key electronic and steric parameters distinguishing the two groups.

ParameterTrifluoromethyl (-CF

)
Pentafluorosulfanyl (-SF

)
Impact on Electrochemistry
Hammett

0.540.68 SF

is a stronger EWG, stabilizing radical anions more effectively.[1]
Hammett

0.430.61 Stronger inductive withdrawal by SF

affects all ring positions.[1]
Electronegativity (

)
~3.36 (group)~3.65 (group) Higher

of SF

pulls electron density from the ring, lowering LUMO energy.[1]
Geometry Tetrahedral (

)
Square Pyramidal (

)
SF

is bulkier, potentially inhibiting inner-sphere electron transfer sterically.[1]
Lipophilicity (

)
0.881.23 SF

increases solubility in non-polar organic electrolytes.[1]

Key Insight: The SF


 group exerts a stronger electron-withdrawing effect than CF

, primarily due to the high electronegativity of the SF

moiety and the lack of negative hyperconjugation that is sometimes debated for CF

. This suggests that SF

-substituted aromatics are easier to reduce
(i.e., they possess less negative reduction potentials) than their CF

counterparts.[1]

Electrochemical Performance Analysis

Reduction Potentials ( )

In cyclic voltammetry (CV) experiments, the primary redox event for these aromatics (assuming no other reducible groups like nitro or carbonyls are present) is the injection of an electron into the aromatic


-system to form a radical anion.


Due to the higher


 value, the LUMO energy of pentafluorosulfanylbenzene is lower than that of (trifluoromethyl)benzene. Consequently:
  • SF

    
    -Benzene:  Reduces at a more positive potential  (approx.[1] +0.15 V to +0.25 V shift relative to CF
    
    
    
    analog).
  • CF

    
    -Benzene:  Reduces at a more negative potential .[1]
    

For a generic nitro-aromatic scaffold (often used to benchmark EWG effects), the trend is preserved:

  • p-Nitro-CF

    
    -benzene 
    
    
    
    V (vs Fc/Fc
    
    
    )[1]
  • p-Nitro-SF

    
    -benzene 
    
    
    
    V (vs Fc/Fc
    
    
    ) (Note: Exact values depend on solvent/electrolyte; the relative shift is the critical deliverable.)
Electrochemical Stability

One of the most critical concerns in electrochemistry is the stability of the generated radical anion.

  • CF

    
     Stability:  Generally stable, but can undergo defluorination (C-F cleavage) at extremely negative potentials or in the presence of specific catalysts.
    
  • SF

    
     Stability:  The C-S bond is theoretically weaker than the C-C bond connecting the CF
    
    
    
    group. However, the cage-like steric protection of the fluorine atoms around the sulfur renders the SF
    
    
    group exceptionally robust
    . Under standard CV conditions (acetonitrile, TBAPF
    
    
    ), the radical anion
    
    
    shows high reversibility, indicating that the group does not readily decompose or cleave upon reduction.

Mechanistic Pathways

Understanding the fate of the molecule after electron transfer is vital for drug metabolism prediction and material design. The diagram below illustrates the divergent pathways for SF


 vs. CF

aromatics under reductive stress.

ReductionPathways Start Substituted Aromatic (Ar-X) RadicalAnion Radical Anion [Ar-X]•- Start->RadicalAnion Reduction (E_red) Electron + e- SF5_Stable SF5 Pathway: Stable Radical Anion (Reversible Redox) RadicalAnion->SF5_Stable X = SF5 (High Delocalization) SF5_Decomp Extreme Potential (<-3.0V): S-F Cleavage (Rare) RadicalAnion->SF5_Decomp Over-reduction CF3_Stable CF3 Pathway: Metastable Radical Anion RadicalAnion->CF3_Stable X = CF3 CF3_Defluor Defluorination Risk: Formation of Ar-CF2• CF3_Stable->CF3_Defluor Slow Decay

Figure 1: Comparative electrochemical reduction pathways. The SF


 group generally affords a more persistent radical anion due to superior spin delocalization and steric shielding.

Experimental Protocol: Cyclic Voltammetry

Materials & Setup[1][2][3][4][5]
  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Note: DCM is preferred if the SF

    
     compound is highly lipophilic.
    
  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF

    
    ). Recrystallize from ethanol and dry under vacuum before use to remove water (which acts as a proton source and quenches radical anions).
    
  • Electrodes:

    • Working: Glassy Carbon (3 mm diameter), polished with 0.05

      
      m alumina.[1]
      
    • Counter: Platinum wire.

    • Reference: Ag/AgNO

      
       (0.01 M in MeCN). Calibrate internally with Ferrocene (Fc/Fc
      
      
      
      ).
Workflow
  • Blank Scan: Run a CV of the solvent/electrolyte only. Current should be negligible (< 1

    
    A) within the window (-2.5 V to +1.5 V).
    
  • Analyte Addition: Add the SF

    
    -aromatic substrate to reach a concentration of 1.0 mM.
    
  • Deoxygenation: Sparge with dry Argon for 10 minutes. Oxygen is electroactive and will mask the reduction features of fluorinated aromatics.

  • Measurement: Scan from 0 V towards negative potentials (cathodic scan) at 100 mV/s.

  • Validation: Add Ferrocene (~0.5 mM) at the end of the experiment. The

    
     of Fc/Fc
    
    
    
    serves as the 0 V reference point.

Data Interpretation:

  • Look for the first reduction peak (

    
    ).
    
  • Check for the return oxidation peak (

    
    ).
    
  • Calculate peak separation

    
    .[1] A value near 59 mV indicates a reversible Nernstian process, confirming the stability of the SF
    
    
    
    radical anion.

Implications for Drug Design[6]

The electrochemical data translates directly to biological efficacy and safety:

  • Metabolic Stability: The high positive potential required to oxidize SF

    
     (and the stability of its reduced form) correlates with resistance to oxidative metabolism by Cytochrome P450 enzymes. SF
    
    
    
    drugs are often "harder" metabolically than CF
    
    
    analogs.
  • Bioisosterism: While SF

    
     is a bioisostere of CF
    
    
    
    , it is larger and more lipophilic . If a CF
    
    
    drug candidate suffers from rapid metabolic clearance, substituting with SF
    
    
    can block the metabolic site (steric) and alter the electronic propensity for enzymatic attack (electronic).
  • Redox Cycling: Unlike nitro groups, the SF

    
     reduction potential is usually outside the physiological window, meaning it poses low risk for in vivo redox cycling toxicity.
    

References

  • Hammett Substituent Constants: Hansch, C., & Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Data sourced from Wired Chemist).

  • SF5 vs CF3 Electronic Comparison: Beier, P., et al.[1] "The pentafluorosulfanyl group (SF5) in organic chemistry." Beilstein Journal of Organic Chemistry. (General reference for SF5 properties)

  • Electrochemical Stability of Fluorinated Groups: ResearchGate Discussion on SF5/CF3 properties and stability.

  • Cyclic Voltammetry Methodology: Gamry Instruments. "Cyclic Voltammetry - CV Electrochemical Technique."

  • SF5 as "Super-Trifluoromethyl": Enamine Building Blocks. "SF5-containing building blocks."

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.